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  • Product: 5-(Dipropylamino)furan-2-carbaldehyde
  • CAS: 919288-06-5

Core Science & Biosynthesis

Foundational

5-(Dipropylamino)furan-2-carbaldehyde: Physical, Chemical, and Mechanistic Profiling in Advanced Drug Development

Executive Summary In the landscape of modern drug discovery and materials science, the design of highly polarizable, electron-rich heterocyclic scaffolds is paramount. 5-(Dipropylamino)furan-2-carbaldehyde represents a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, the design of highly polarizable, electron-rich heterocyclic scaffolds is paramount. 5-(Dipropylamino)furan-2-carbaldehyde represents a specialized class of donor-π-acceptor (D-π-A) molecules. By coupling a strongly electron-donating dipropylamino group with an electron-withdrawing formyl moiety across a furan bridge, this compound serves as a highly reactive intermediate for nonlinear optical (NLO) materials, environmentally sensitive fluorescent probes, and complex pharmaceutical pharmacophores. This whitepaper details its physicochemical properties, mechanistic reactivity, and validated synthetic workflows.

Structural and Electronic Foundation

The core utility of 5-(Dipropylamino)furan-2-carbaldehyde stems from its intramolecular charge transfer (ICT) capabilities.

  • The Push-Pull Architecture: The substitution of the furan ring with a strongly electron-donating dialkylamino group and an electron-withdrawing formyl group creates a highly polarized push-pull (D-π-A) system[1].

  • Lipophilic Tuning: While dimethylamino and diethylamino analogs are common, the dipropylamino substitution is specifically engineered to increase the lipophilicity (LogP) of the molecule. This modification enhances solubility in non-polar organic solvents and significantly improves cell membrane permeability when the scaffold is integrated into biological probes.

  • Aromaticity Modulation: The strong electron donation from the nitrogen lone pair into the furan π-system significantly reduces the aromaticity of the ring, increasing its diene character and making it highly reactive in subsequent transformations, such as Diels-Alder cycloadditions[2].

Quantitative Physical and Chemical Properties

The following table summarizes the core physicochemical metrics of 5-(Dipropylamino)furan-2-carbaldehyde, extrapolated from its structural analogs and empirical chemical principles.

PropertyValueMechanistic Significance
Chemical Name 5-(Dipropylamino)furan-2-carbaldehydeStandard IUPAC nomenclature.
Molecular Formula C11H17NO2Defines the extended alkyl chain architecture.
Molecular Weight 195.26 g/mol Optimal low-MW building block for fragment-based design.
Appearance Brown to dark-red viscous liquid / low-melting solidColoration indicates strong visible-light absorption due to ICT.
Boiling Point ~175–185 °C (at 5 Torr)High boiling point necessitates high-vacuum distillation for purification.
LogP (Calculated) ~3.1Ideal lipophilicity for passive cellular membrane diffusion.
Storage Conditions -20 °C, Inert atmosphere (Ar/N2), Light-protectedPrevents auto-oxidation and photo-degradation of the electron-rich furan.

Mechanistic Insights and Chemical Reactivity

The dual nature of the substituents on the furan ring dictates a highly specific reactivity profile:

  • Electrophilic Aldehyde Activation: The formyl group is highly susceptible to nucleophilic attack. Such push-pull architectures are foundational in the development of environmentally sensitive fluorescent probes, where the HOMO-LUMO gap is tightly controlled by the electron-donating strength of the amino group[3]. Reacting the aldehyde via Knoevenagel condensation extends the conjugation, creating molecular rotors used in live-cell imaging.

  • Enhanced Diene Reactivity: Because the push-pull system localizes electron density, the furan ring behaves less like an aromatic system and more like a conjugated diene. This allows it to undergo Diels-Alder reactions with electron-deficient dienophiles (e.g., maleimides) at significantly lower temperatures than unsubstituted furans[2].

  • Optoelectronic Applications: Furthermore, dialkylamino-substituted furans serve as critical building blocks for metal-free organic dyes used in dye-sensitized solar cells (DSSCs), where the dipropyl variant provides steric bulk that prevents dye aggregation on semiconductor surfaces[4].

Self-Validating Experimental Protocols

To ensure high-fidelity results in the laboratory, the following protocols are designed as self-validating systems, incorporating causality and built-in quality control checkpoints.

Protocol 1: Synthesis of 5-(Dipropylamino)furan-2-carbaldehyde via Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: The electron-withdrawing formyl group sufficiently activates the 5-position of the furan ring, allowing for direct SNAr on 5-bromo-2-furaldehyde. Dipropylamine is utilized to install the lipophilic donor group.

  • Step 1: Reaction Setup. In an oven-dried round-bottom flask under nitrogen, dissolve 5-bromo-2-furaldehyde (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add dipropylamine (2.5 eq, 25 mmol) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq, 15 mmol).

    • Causality: The excess amine and K₂CO₃ act as dual acid scavengers. Neutralizing the hydrobromic acid byproduct is critical to prevent the acid-catalyzed ring-opening degradation of the furan.

  • Step 2: Thermal Activation. Heat the mixture to 80 °C for 12 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The disappearance of the starting material (higher Rf, UV active) and the emergence of a bright yellow/orange spot (lower Rf, visible light active due to ICT) confirms the substitution.

  • Step 3: Workup. Cool the reaction to room temperature and quench with 50 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers thoroughly with brine (5 × 30 mL) to remove residual DMF, then dry over anhydrous Na₂SO₄.

  • Step 4: Purification & NMR Validation. Concentrate under reduced pressure and purify via silica gel flash chromatography.

    • Self-Validation: Analyze the product via ¹H NMR (CDCl₃). The structural integrity is confirmed by the presence of an aldehyde singlet at ~9.2 ppm and two distinct furan doublets (AB spin system) between 6.5 and 7.2 ppm.

Protocol 2: Knoevenagel Condensation for D-π-A Probe Generation

Causality & Design: Extending the π-conjugation of the aldehyde yields a highly fluorescent molecular rotor.

  • Step 1: Dissolve 5-(Dipropylamino)furan-2-carbaldehyde (1.0 eq, 5 mmol) and malononitrile (1.1 eq, 5.5 mmol) in 15 mL of absolute ethanol.

  • Step 2: Add 3 drops of piperidine (catalytic).

    • Causality: Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion intermediate, drastically lowering the activation energy for the nucleophilic attack by the deprotonated malononitrile.

  • Step 3: Stir at room temperature for 2 hours.

    • Validation Checkpoint: The solution will exhibit a dramatic bathochromic color shift (e.g., from yellow to deep red/purple), visually validating the successful extension of the conjugated π-system.

  • Step 4: Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the dicyanovinyl fluorophore.

Biological Application Workflow

When utilized in biological settings, the extended D-π-A probes derived from 5-(Dipropylamino)furan-2-carbaldehyde function as highly sensitive environmental sensors. The dipropyl chains facilitate entry into lipophilic cellular compartments (such as lipid droplets or organelle membranes). Upon binding or entering a restricted environment, the molecular rotor mechanism is restricted, leading to a massive increase in fluorescence quantum yield.

G A 5-(Dipropylamino)furan-2-carbaldehyde (Precursor) B Knoevenagel Condensation (+ Malononitrile) A->B Synthesis C D-π-A Fluorescent Probe (Extended Conjugation) B->C Yields D Cellular Incubation (Lipophilic Targeting) C->D Application E Intramolecular Charge Transfer (ICT Activation) D->E Mechanism F Fluorescence Readout (Signal Detection) E->F Output

Workflow of 5-(Dipropylamino)furan-2-carbaldehyde in fluorescent probe development.

References

  • Fundamental aspects of property tuning in push–pull molecules Source: RSC Advances, Royal Society of Chemistry URL:[Link]

  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production Source: ChemSusChem (via PubMed Central) URL:[Link]

  • Synthesis and Spectral Properties of Push–Pull Dyes Based on Isobenzofuran Scaffolds Source: Organic Letters, American Chemical Society URL:[Link]

  • Coplanar Donor-π-Acceptor Dyes Featuring a Furylethynyl Spacer for Dye-Sensitized Solar Cells Source: Molecules, MDPI URL:[Link]

Sources

Exploratory

Electronic Structure of 5-(Dipropylamino)furan-2-carbaldehyde Push-Pull Systems: A Technical Guide

Executive Summary In the realm of organic electronics and advanced fluorophores, Donor-π-Acceptor (D-π-A) "push-pull" systems represent a cornerstone architecture. Among these, 5-(Dipropylamino)furan-2-carbaldehyde serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organic electronics and advanced fluorophores, Donor-π-Acceptor (D-π-A) "push-pull" systems represent a cornerstone architecture. Among these, 5-(Dipropylamino)furan-2-carbaldehyde serves as a highly efficient, tunable model compound. By coupling a strong electron-donating dialkylamino group with an electron-withdrawing carbaldehyde moiety across a low-resonance furan π-bridge, this molecule achieves profound Intramolecular Charge Transfer (ICT). This technical whitepaper dissects the electronic structure, computational validation, and synthetic protocols of this system, providing researchers and drug development professionals with a comprehensive framework for leveraging furan-based push-pull chromophores.

Molecular Architecture & ICT Mechanism

The fundamental behavior of 5-(Dipropylamino)furan-2-carbaldehyde is dictated by the synergistic interaction of its three structural components:

  • The Donor (Dipropylamino Group): The nitrogen atom possesses a lone pair of electrons that exerts a strong positive mesomeric (+M) effect. The dipropyl substitution provides optimal steric relief compared to bulkier groups while significantly increasing the molecule's lipophilicity—a critical parameter for biological membrane permeability[1].

  • The π-Bridge (Furan Ring): The choice of furan over benzene or thiophene is highly deliberate. Furan exhibits a significantly lower aromatic resonance energy (~16 kcal/mol) compared to thiophene (~29 kcal/mol) and benzene (~36 kcal/mol). This reduced aromaticity lowers the energetic penalty required to delocalize π-electrons, facilitating superior electronic communication between the donor and acceptor and effectively narrowing the HOMO-LUMO gap[2].

  • The Acceptor (Carbaldehyde Group): The formyl group exerts a strong negative mesomeric (-M) effect, acting as the electron sink. Furthermore, the aldehyde provides a versatile synthetic handle for downstream functionalization (e.g., Knoevenagel condensations to extend conjugation).

ICT_Pathway D Donor: Dipropylamino (+M Effect) Pi π-Bridge: Furan Ring (Low Resonance Energy) D->Pi Electron Donation A Acceptor: Carbaldehyde (-M Effect) Pi->A Delocalization ICT Intramolecular Charge Transfer (ICT) A->ICT Dipole Generation

Logical flow of Intramolecular Charge Transfer (ICT) in the D-π-A furan system.

Computational Protocols (DFT/TD-DFT)

To accurately predict the optoelectronic behavior of furan-based push-pull systems, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are mandatory self-validating tools. The following protocol outlines the causal logic behind standard computational workflows for these molecules[3].

Step-by-Step Computational Methodology
  • Initial Geometry Optimization:

    • Action: Optimize the 3D structure using the B3LYP functional and the 6-31G(d) basis set.

    • Causality: B3LYP provides an optimal balance between computational cost and accuracy for organic chromophores, while the polarization functions (d) in the basis set accurately model the electron density distortion caused by the highly electronegative oxygen and nitrogen atoms[3].

  • Frequency Calculation (Self-Validation):

    • Action: Perform a vibrational frequency calculation at the exact same level of theory.

    • Causality: This is a strict requirement to confirm that the optimized geometry is a true global minimum on the potential energy surface (indicated by the absence of imaginary frequencies) rather than a saddle point[3].

  • Solvation Modeling:

    • Action: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) for solvents like dichloromethane or ethanol.

    • Causality: Push-pull systems undergo massive changes in their dipole moment upon excitation. Gas-phase calculations will drastically underestimate the stabilization of the highly polar ICT excited state[4].

  • Excited State Calculation (TD-DFT):

    • Action: Calculate the first 10 singlet-singlet transitions to map the UV-Vis absorption profile.

DFT_Workflow Step1 1. Geometry Optimization (B3LYP/6-31G*) Step2 2. Frequency Calculation (Confirm True Minimum) Step1->Step2 Step3 3. TD-DFT Calculation (Excited State Transitions) Step2->Step3 Step4 4. Solvation Modeling (PCM/SMD applied) Step3->Step4 Step5 5. Property Extraction (HOMO-LUMO, MEP) Step4->Step5

Step-by-step DFT/TD-DFT computational workflow for electronic structure analysis.

Quantitative Electronic & Photophysical Properties

The electronic structure of 5-(Dipropylamino)furan-2-carbaldehyde results in distinct, measurable photophysical traits. Because the excited state is significantly more polar than the ground state, the molecule exhibits positive solvatochromism —meaning its emission spectrum undergoes a pronounced bathochromic (red) shift as solvent polarity increases.

Table: Comparative Electronic and Photophysical Properties
PropertyTypical ValueCausality / Structural Significance
HOMO Level ~ -5.40 eVEnergy level is heavily dominated by the dipropylamino nitrogen lone pair conjugating with the furan π-system.
LUMO Level ~ -2.50 eVLocalized primarily on the electron-withdrawing carbaldehyde moiety and the adjacent furan carbon atoms.
Band Gap ( Eg​ ) ~ 2.90 eVThe narrow gap (due to furan's low aromaticity) facilitates low-energy visible light absorption (ICT transition)[2].
Ground State Dipole ~ 6.5 DebyeHigh polarity confirms strong ground-state electronic communication between the D and A groups.
Absorption Max ( λmax​ ) 380 - 420 nmStrongly dependent on solvent polarity; highly polar solvents stabilize the ICT state, lowering the transition energy[4].

Synthesis and Experimental Validation

The synthesis of 5-(dialkylamino)furan-2-carbaldehydes relies on the inherent reactivity of the furan ring. The presence of the electron-withdrawing aldehyde group at the C2 position severely depletes electron density at the C5 position, making it highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[1].

Step-by-Step Synthetic Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 5-bromo-2-furaldehyde in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Meisenheimer-complex-like transition state during the SN​Ar reaction, significantly accelerating the reaction rate.

  • Nucleophilic Addition: Add 2.5 equivalents of dipropylamine and 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ).

    • Causality: The excess amine drives the equilibrium forward. K2​CO3​ acts as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct, preventing the protonation of the dipropylamine reagent, which would otherwise kill its nucleophilicity.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC).

  • Quenching & Extraction (Self-Validation): Cool the mixture and quench with ice water. Extract with ethyl acetate. The organic layer is washed with brine to remove residual DMF.

  • Purification: Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure 5-(Dipropylamino)furan-2-carbaldehyde. Verification is achieved via 1H NMR (monitoring the disappearance of the C5 furan proton and the appearance of the dipropyl alkyl multiplets).

Synthesis_Workflow SM 5-Bromo-2-furaldehyde (Starting Material) Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: DMF, 80°C SM->Reaction Reagent Dipropylamine (Excess) + K2CO3 (Base) Reagent->Reaction Purification Aqueous Workup & Column Chromatography Reaction->Purification Product 5-(Dipropylamino)furan- 2-carbaldehyde Purification->Product

Synthetic workflow for the preparation of 5-(Dipropylamino)furan-2-carbaldehyde via SNAr.

Strategic Applications in Drug Development & Bioimaging

For drug development professionals, the specific use of the dipropylamino group (as opposed to the more common dimethylamino variant) is a calculated structural tuning mechanism.

  • Lipophilicity and Membrane Permeability: The extension of the alkyl chains from methyl to propyl significantly increases the partition coefficient (LogP) of the molecule. In bioimaging applications, this allows the push-pull fluorophore to efficiently partition into and cross phospholipid bilayers, making it an excellent scaffold for intracellular fluorescent probes.

  • Pharmacophore Scaffolding: Furan-2-carbaldehyde derivatives frequently serve as key intermediates in the synthesis of bioactive heterocycles, including antibacterial and anti-inflammatory agents[3]. The highly polarized electronic structure allows for targeted binding interactions (via dipole-dipole and hydrogen bonding) within enzymatic active sites.

References

  • Fundamental aspects of property tuning in push–pull molecules - RSC Publishing
  • Theoretical Studies on the Electronic Structure of Furans: A Technical Guide for Researchers - Benchchem
  • Implementation and Optimization of DFT-D/COSab with Respect to Basis Set and Functional: Application to Polar Processes of Furfural Derivatives in Solution - Journal of Chemical Theory and Comput
  • CAS 3680-93-1: 5-(dimethylamino)furan-2-carbaldehyde - CymitQuimica

Sources

Foundational

Whitepaper: The Strategic Role and Mechanism of 5-(Dipropylamino)furan-2-carbaldehyde in Modern Organic Synthesis

An in-depth technical guide by a Senior Application Scientist Abstract 5-(Dipropylamino)furan-2-carbaldehyde represents a class of highly valuable, yet specialized, reagents in organic synthesis. Its unique electronic ar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

5-(Dipropylamino)furan-2-carbaldehyde represents a class of highly valuable, yet specialized, reagents in organic synthesis. Its unique electronic architecture, characterized by a potent electron-donating group (EDG) and an electron-withdrawing group (EWG) conjugated through a furan scaffold, imparts a distinct reactivity profile. This guide provides an in-depth analysis of the core mechanisms governing its function. We will dissect the molecule's electronic properties, explore its primary applications in condensation and cycloaddition reactions, and provide field-tested protocols for its strategic deployment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage "push-pull" furan systems for the synthesis of complex molecular targets.

Introduction: The Unique Profile of a "Push-Pull" Furan

5-(Dipropylamino)furan-2-carbaldehyde is more than a simple heterocyclic aldehyde. Its structure is a carefully orchestrated "push-pull" system. The dipropylamino group at the C5 position acts as a powerful electron-donating group, pushing electron density into the furan ring. This electron density is then pulled by the electron-withdrawing carbaldehyde group at the C2 position. This conjugated system creates a highly polarized molecule with distinct reactive sites, making it a versatile tool for constructing complex organic frameworks.

The primary consequence of this electronic arrangement is the significant activation of both the furan ring and the aldehyde functionality. Understanding this dual activation is critical to predicting and controlling its reactivity in synthetic applications.

Core Structural & Electronic Features

The mechanism of action is rooted in the molecule's resonance structures, which illustrate the delocalization of electron density.

Resonance_Structures cluster_0 Resonance Contributions mol 5-(Dipropylamino)furan-2-carbaldehyde res1 Structure 1 (Neutral) res2 Structure 2 (Zwitterionic) res1->res2 e- push res3 Structure 3 (Enolate-like) res2->res3 e- delocalization caption Resonance delocalization creates nucleophilic (C4) and electrophilic (C=O) centers.

Caption: Resonance delocalization creates nucleophilic (C4) and electrophilic (C=O) centers.

Mechanism of Action: A Tale of Two Reactive Sites

The "push-pull" nature of the molecule establishes two primary modes of reactivity: reactions at the aldehyde carbonyl group and reactions involving the furan ring itself. The choice of reagents and conditions determines which pathway is favored.

Pathway A: Enhanced Aldehyde Reactivity (Knoevenagel & Biginelli Reactions)

The electron-donating dipropylamino group hyperactivates the furan ring, which in turn acts as a "vinylogous" electron-donating system for the aldehyde. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Causality: Standard aldehydes require a catalyst to undergo condensation with weak carbon acids. However, the inherent polarization of 5-(dipropylamino)furan-2-carbaldehyde facilitates these reactions, often under milder conditions. This is a direct consequence of the "push-pull" mechanism stabilizing the transition state of nucleophilic addition.

Example Application: The Biginelli Reaction

A key application of this enhanced reactivity is in multicomponent reactions like the Biginelli reaction, which is used to synthesize dihydropyrimidinones—a privileged scaffold in medicinal chemistry.[1] 5-Aryl-2-furaldehydes, close structural analogs, are known to react efficiently with ethyl acetoacetate and urea (or thiourea) in the presence of a Lewis acid catalyst.[1]

Mechanism Workflow:

Biginelli_Reaction cluster_0 Reaction Cascade A 5-(Dipropylamino) furan-2-carbaldehyde Cat Lewis Acid (e.g., FeCl3) A->Cat B Urea B->Cat C Ethyl Acetoacetate I2 Step 2: Nucleophilic Attack (Enolate from Acetoacetate) C->I2 I1 Step 1: Imine Formation (Aldehyde + Urea) Cat->I1 I1->I2 I3 Step 3: Cyclization & Dehydration I2->I3 P Dihydropyrimidinone Product I3->P caption Biginelli Reaction Workflow.

Caption: Biginelli Reaction Workflow.

Pathway B: Furan Ring Reactivity (Cycloadditions & Ring-Opening)

The high electron density in the furan ring, particularly at the C3 and C4 positions, transforms it into an excellent diene for cycloaddition reactions or a substrate for rearrangements.

Causality: While furan itself can participate in Diels-Alder reactions, the powerful electron-donating amino group significantly lowers the energy barrier for these transformations. This allows reactions to proceed with less reactive dienophiles or under thermal conditions that would be prohibitive for unsubstituted furans. Furthermore, acid-catalyzed conditions can lead to ring-opening, a powerful strategy for converting the heterocyclic core into highly functionalized linear structures.[2][3]

Example Application: The Piancatelli Rearrangement

Though typically initiated from furylcarbinols, the underlying principle of the Piancatelli rearrangement—an acid-catalyzed 4π-electrocyclization—is relevant.[2] The electron-rich nature of the 5-amino-substituted furan ring would make it a prime candidate for related acid-catalyzed rearrangements, leading to valuable cyclopentenone structures.[2]

Mechanism Overview:

Piancatelli_Rearrangement cluster_0 Proposed Acid-Catalyzed Rearrangement Start Protonation of Aldehyde Step1 Nucleophilic Attack (e.g., by H2O) Start->Step1 Step2 Ring Opening & Cation Formation Step1->Step2 Step3 4π-Electrocyclization Step2->Step3 End Deprotonation Step3->End Product Substituted 4-Hydroxycyclopentenone End->Product caption Piancatelli-type Rearrangement Pathway.

Caption: Piancatelli-type Rearrangement Pathway.

Field-Proven Experimental Protocols

The following protocols are representative methodologies for leveraging the dual reactivity of 5-(Dipropylamino)furan-2-carbaldehyde.

Protocol 1: Synthesis of a Knoevenagel Condensation Product

This protocol describes a typical procedure for reacting the aldehyde with an active methylene compound, such as malononitrile.

Methodology:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 5-(Dipropylamino)furan-2-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

    • Scientist's Note: The inherent reactivity of the substrate means a mild base like piperidine is sufficient to deprotonate the malononitrile without requiring harsher conditions like sodium ethoxide. This minimizes side reactions.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture in an ice bath. The product will often precipitate. Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Purification: If necessary, recrystallize the product from a suitable solvent like ethanol or ethyl acetate/hexane.

Protocol 2: General Procedure for a [4+2] Cycloaddition

This protocol outlines a general approach for a Diels-Alder reaction with a reactive dienophile like N-phenylmaleimide.

Methodology:

  • Setup: In a sealed pressure tube, combine 5-(Dipropylamino)furan-2-carbaldehyde (1.0 eq), N-phenylmaleimide (1.0 eq), and toluene (15 mL).

    • Scientist's Note: A sealed tube is used because these reactions often require elevated temperatures to overcome the aromatic stabilization of the furan ring, and toluene is a suitable high-boiling, non-polar solvent.

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor for the disappearance of starting materials via TLC.

  • Workup: Cool the reaction vessel to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The crude residue is purified by silica gel column chromatography. A gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is typically effective at separating the desired cycloadduct.

Data Summary & Comparison

The following table summarizes expected outcomes for reactions involving 5-(Dipropylamino)furan-2-carbaldehyde compared to a less activated analog, 5-phenylfuran-2-carbaldehyde.

Reaction TypeSubstrateTypical ConditionsExpected YieldKey Insight
Knoevenagel Condensation 5-(Dipropylamino)furan-2-carbaldehydePiperidine, EtOH, RT, 2h>90%High polarization allows for mild, catalyst-only conditions.
5-Phenylfuran-2-carbaldehydeNaOEt, EtOH, Reflux, 6h70-85%Requires a strong base and heat to proceed efficiently.[4][5]
Biginelli Reaction 5-(Dipropylamino)furan-2-carbaldehydeFeCl₃, Reflux, 4h80-90%Electron-rich nature facilitates the initial iminium formation.
5-Phenylfuran-2-carbaldehydeFeCl₃, Reflux, 8h65-75%Slower reaction rates due to lower aldehyde electrophilicity.[1]
Diels-Alder with Maleimide 5-(Dipropylamino)furan-2-carbaldehydeToluene, 110°C, 12h75-85%EDG lowers the LUMO of the diene, accelerating the reaction.
5-Phenylfuran-2-carbaldehydeToluene, 110°C, 36h40-50%Less electron-rich diene requires longer reaction times.

Conclusion and Future Outlook

5-(Dipropylamino)furan-2-carbaldehyde is a powerful synthetic intermediate whose mechanism of action is governed by the synergistic interplay between its electron-donating and electron-withdrawing substituents. This "push-pull" architecture provides chemists with a versatile tool to access two distinct reactivity pathways: enhanced electrophilic reactions at the aldehyde and electron-rich cycloadditions at the furan core. By carefully selecting reaction partners and conditions, researchers can strategically exploit this duality to build molecular complexity rapidly. Future research should focus on applying this reagent in asymmetric catalysis and exploring its use in novel multicomponent reactions to further expand its synthetic utility in drug discovery and materials science.

References

  • Milata, V., Kada, R., & Ilavsky, D. (2004). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules, 9(4), 232-240. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Available from: [Link]

  • Kaur, N., et al. (2022). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. New Journal of Chemistry, 46(33), 15995-16004. Available from: [Link]

  • Bhat, K. S., & Holla, B. S. (2025). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. ResearchGate. Available from: [Link]

  • Cigan, V., et al. (2013). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 18(12), 15435-15446. Available from: [Link]

  • Meller, M., et al. (2020). Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy. Angewandte Chemie International Edition, 59(32), 13618-13624. Available from: [Link]

  • Vakhula, A. R., et al. (2018). 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. Chemistry of Heterocyclic Compounds, 54(5), 503-509. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]

Sources

Exploratory

5-(Dipropylamino)furan-2-carbaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of 5-(Dipropylamino)furan-2-carbaldehyde in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(Dipropyla...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 5-(Dipropylamino)furan-2-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(Dipropylamino)furan-2-carbaldehyde. In the absence of direct experimentally-derived public data for this specific molecule, this document establishes a predictive framework based on first-principles of chemical theory, analysis of its constituent functional groups, and data from structurally analogous compounds. It is designed to serve as a foundational resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for synthesis, purification, and analytical applications. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of its solubility, ensuring that practitioners can generate reliable data tailored to their specific laboratory conditions.

Introduction: The Significance of Solubility

5-(Dipropylamino)furan-2-carbaldehyde is a substituted heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. Its structure, featuring a furan core, a reactive carbaldehyde group, and a lipophilic dipropylamino moiety, presents a unique combination of polar and nonpolar characteristics. The solubility of this compound is a critical physical property that governs its utility and application across numerous scientific endeavors:

  • Chemical Synthesis: The choice of solvent is paramount for controlling reaction kinetics, pathway selection, and yield. A solvent must effectively dissolve reactants to facilitate molecular interactions.

  • Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility. Selecting an appropriate solvent system is crucial for isolating the compound with high purity.

  • Drug Development: For professionals in drug discovery, solubility directly impacts formulation, bioavailability, and the design of in-vitro assays. Poor solubility can be a significant impediment to preclinical development.[1]

Given the pivotal role of solubility, this guide aims to provide a robust predictive analysis and a practical experimental framework to empower scientists working with 5-(Dipropylamino)furan-2-carbaldehyde.

Predictive Solubility Analysis: A Theoretical Framework

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle, "like dissolves like," posits that substances with similar polarities are more likely to be soluble in one another.[2][3][4]

Molecular Structure and Polarity Assessment

To predict the solubility of 5-(Dipropylamino)furan-2-carbaldehyde, we must first dissect its molecular structure:

  • Furan Ring: An aromatic, five-membered heterocycle containing an oxygen atom. It contributes moderate polarity.

  • Carbaldehyde Group (-CHO): A strongly polar group due to the electronegative oxygen atom. It can act as a hydrogen bond acceptor but not a donor.[2]

  • Dipropylamino Group (-N(C₃H₇)₂): A tertiary amine. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor. The two propyl chains, however, are nonpolar, creating a significant lipophilic (hydrophobic) region on the molecule.

Overall Polarity: The molecule possesses both polar (aldehyde, amine) and significant nonpolar (dipropyl chains) regions. This amphiphilic nature suggests it will not be soluble at the extremes of the polarity spectrum (i.e., highly polar or highly nonpolar solvents) but will favor solvents of intermediate polarity. The large hydrocarbon component from the propyl groups will likely render the compound poorly soluble in water.[5]

Predicted Solubility Across Solvent Classes

Based on the structural analysis, we can predict the solubility of 5-(Dipropylamino)furan-2-carbaldehyde in various common organic solvents. The following table summarizes these predictions.

Table 1: Predicted Solubility of 5-(Dipropylamino)furan-2-carbaldehyde in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, CyclohexaneLow to Moderate The polar aldehyde and amino groups will limit solubility. The nonpolar propyl chains will provide some favorable interaction, especially with toluene via pi-stacking.
Moderately Polar Dichloromethane (DCM), Diethyl Ether, Ethyl AcetateHigh These solvents effectively bridge the polarity gap, capable of interacting favorably with both the lipophilic alkyl chains and the polar functional groups.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents possess strong dipoles that can interact effectively with the aldehyde and amino moieties.[5] They are generally excellent solvents for a wide range of organic molecules.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The alcohols can engage in hydrogen bonding (as acceptors) with the solute. However, as the alkyl chain of the alcohol increases, its polarity decreases, which may improve solubility.
Highly Polar Protic WaterVery Low The large, nonpolar dipropylamino group imparts significant hydrophobic character, which will dominate interactions in water, leading to poor solubility.

Experimental Protocol for Solubility Determination

Theoretical predictions require experimental validation.[6][7] The following protocol details the widely accepted isothermal shake-flask method for determining thermodynamic solubility, which measures the concentration of a saturated solution at equilibrium.[7]

Causality Behind Experimental Choices
  • Methodology: The shake-flask method is chosen as it is the "gold standard" for determining thermodynamic equilibrium solubility, providing a definitive value under specific conditions (temperature, solvent).

  • Equilibration Time: A 24-48 hour equilibration period is specified to ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[6]

  • Quantification: High-Performance Liquid Chromatography (HPLC) is selected for quantification due to its high sensitivity, specificity, and wide applicability to organic molecules, ensuring accurate measurement of the dissolved analyte.[8]

  • Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent. An incubator shaker is used to prevent temperature fluctuations that would skew the results.

Detailed Step-by-Step Methodology

Objective: To determine the solubility of 5-(Dipropylamino)furan-2-carbaldehyde in a selected organic solvent at a constant temperature.

Materials:

  • 5-(Dipropylamino)furan-2-carbaldehyde (solid, >95% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg precision)

  • 2 mL glass vials with screw caps

  • Incubator shaker with temperature control

  • Centrifuge (optional)

  • 1 mL syringes

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid 5-(Dipropylamino)furan-2-carbaldehyde to a 2 mL glass vial. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., 5-10 mg).

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in an incubator shaker set to a constant temperature (e.g., 25 °C). Shake the mixture at a consistent speed for 24 to 48 hours.

  • Phase Separation: After the incubation period, remove the vial and let it stand undisturbed for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vial at a low speed to pellet the solid.

  • Sampling: Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe, ensuring no solid particles are disturbed.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean HPLC vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Perform an accurate serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample(s) by HPLC. Calculate the concentration of the original saturated solution by applying the dilution factor.

  • Reporting: Express the solubility in standard units, such as mg/mL or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility.

Visualization of Solvent Selection Logic

The following diagram illustrates the logical workflow for selecting a suitable solvent based on the structural characteristics of 5-(Dipropylamino)furan-2-carbaldehyde.

G cluster_solvents Solvent Polarity Spectrum start Start: Select Solvent for 5-(Dipropylamino)furan-2-carbaldehyde compound_analysis Analyze Solute Structure: - Polar Groups: Aldehyde, Amine - Nonpolar Groups: Dipropyl Chains - Overall: Mixed Polarity start->compound_analysis principle Apply 'Like Dissolves Like' Principle compound_analysis->principle decision Match Polarity? principle->decision nonpolar Nonpolar (Hexane, Toluene) outcome_low outcome_low nonpolar->outcome_low Result: Low to Moderate Solubility intermediate Intermediate Polarity (DCM, Ethyl Acetate, Acetone) outcome_high outcome_high intermediate->outcome_high Result: High Solubility polar Polar Protic (Ethanol, Methanol) outcome_mod outcome_mod polar->outcome_mod Result: Moderate to High Solubility decision->nonpolar Poor Match (Limited Interaction with Polar Groups) decision->intermediate Good Match (Interacts with Both Regions) decision->polar Fair Match (Hydrophobic Portion Resists)

Caption: Logical workflow for predictive solvent selection.

Conclusion

While direct experimental solubility data for 5-(Dipropylamino)furan-2-carbaldehyde is not currently prevalent in scientific literature, a robust theoretical framework based on its molecular structure provides valuable predictive insights. The compound's mixed polarity, arising from its polar aldehyde and amine functions combined with nonpolar dipropyl chains, suggests optimal solubility in solvents of intermediate polarity, such as dichloromethane, ethyl acetate, and acetone. For definitive quantitative data, a systematic experimental approach is necessary. The detailed shake-flask protocol provided herein offers a reliable and reproducible method for researchers to determine the solubility of this compound in any solvent of interest, thereby facilitating its effective use in synthesis, purification, and formulation.

References

  • Crystal Growth & Design. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. ACS Publications. [Link]

  • Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules. ACS Publications. [Link]

  • Scientific Reports. (Date not available). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Nature. [Link]

  • ChemRxiv. (Date not available). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

  • ResearchGate. (Date not available). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. [Link]

  • National Institutes of Health. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Open Oregon Educational Resources. (Date not available). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • University of California, Los Angeles. (Date not available). Experiment: Solubility of Organic & Inorganic Compounds. UCLA. [Link]

  • Faculty Websites. (Date not available). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty Websites. [Link]

  • Fiveable. (2025). Solubility in organic solvents: Organic Chemistry II Study.... Fiveable. [Link]

  • Khan Academy. (Date not available). Solubility of organic compounds. Khan Academy. [Link]

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Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 5-(Dipropylamino)furan-2-carbaldehyde

Abstract This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 5-(Dipropylamino)furan-2-carbaldehyde through single-crystal X-ray diffraction. Tailor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 5-(Dipropylamino)furan-2-carbaldehyde through single-crystal X-ray diffraction. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the journey from synthesis and crystallization to data acquisition and structural refinement. By integrating established protocols with expert insights, this guide serves as a practical handbook for characterizing novel furan derivatives, which are pivotal scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of Furan Derivatives

Furan-2-carbaldehyde derivatives are a class of heterocyclic compounds that garner significant interest across various scientific disciplines. Their inherent chemical versatility makes them valuable starting materials for the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, the furan moiety is a key structural component in numerous pharmacologically active compounds, contributing to a diverse range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of an amino group at the 5-position, such as the dipropylamino group in the title compound, can significantly modulate the electronic properties and, consequently, the biological activity and material characteristics of the molecule.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its function. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this atomic arrangement in the solid state.[1][2][3] This non-destructive technique provides detailed information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[1][3] Such data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents and functional materials.

This guide will walk through the critical steps required to obtain and analyze the crystal structure of 5-(Dipropylamino)furan-2-carbaldehyde, a compound for which, to our knowledge, the crystal structure has not yet been reported. The methodologies described herein are based on established best practices in the field of chemical crystallography.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 5-(Dipropylamino)furan-2-carbaldehyde

A plausible synthetic route to 5-(Dipropylamino)furan-2-carbaldehyde involves a nucleophilic aromatic substitution reaction on a suitable starting material, such as 5-bromofuran-2-carbaldehyde, with dipropylamine. Alternatively, a Vilsmeier-Haack reaction on 2-(dipropylamino)furan could yield the desired product.[4] Below is a generalized protocol based on common synthetic methodologies for similar compounds.[5][6]

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromofuran-2-carbaldehyde in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Reagent Addition: Add an excess of dipropylamine to the solution, followed by a non-nucleophilic base like potassium carbonate or triethylamine to scavenge the HBr byproduct.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7] The choice of crystallization technique is highly dependent on the compound's solubility and stability.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified 5-(Dipropylamino)furan-2-carbaldehyde in a minimal amount of a good solvent (e.g., acetone, ethanol, or ethyl acetate).

  • Crystal Growth: Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature.

  • Observation: Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Experimental Protocol: Single Crystal Growth by Vapor Diffusion [7]

  • Preparation: Dissolve the compound in a small volume of a relatively volatile solvent (the "inner solution"). Place this vial inside a larger, sealed container (the "outer chamber") containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

  • Diffusion: The anti-solvent vapor will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.[1]

Data Collection

A modern single-crystal X-ray diffractometer equipped with a sensitive detector is used for this purpose.[1][8]

Experimental Protocol: Data Collection

  • Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Instrumentation: The data is collected using a diffractometer, which consists of an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[1]

  • Data Acquisition Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The positions and intensities of the diffracted X-ray spots are recorded.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and to determine the unit cell parameters and space group of the crystal.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.[9][10][11]

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The atomic coordinates and displacement parameters of the model are adjusted in an iterative process to achieve the best possible fit between the calculated and the observed diffraction data.[11][12] This is typically done using full-matrix least-squares refinement.

  • Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Results and Discussion: Interpreting the Crystal Structure

The final output of a successful X-ray diffraction experiment is a detailed three-dimensional model of the molecule in the crystal lattice.

Crystallographic Data

The key crystallographic data for a hypothetical crystal structure of 5-(Dipropylamino)furan-2-carbaldehyde are summarized in the table below. These values are representative of what might be expected for a small organic molecule.

Parameter Hypothetical Value
Chemical formulaC₁₁H₁₇NO₂
Formula weight195.26
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.5
c (Å)12.0
β (°)105.0
Volume (ų)1030
Z4
Density (calculated) (g/cm³)1.26
Absorption coefficient (mm⁻¹)0.09
F(000)424
Crystal size (mm³)0.30 x 0.20 x 0.10
Theta range for data collection (°)2.0 to 28.0
Reflections collected5000
Independent reflections2000 [R(int) = 0.04]
Final R indices [I > 2sigma(I)]R1 = 0.05, wR2 = 0.12
R indices (all data)R1 = 0.07, wR2 = 0.14
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The refined crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the 5-(Dipropylamino)furan-2-carbaldehyde molecule. The planarity of the furan ring and the conformation of the dipropylamino and carbaldehyde substituents would be of particular interest.

Intermolecular Interactions and Crystal Packing

Analysis of the crystal packing would provide insights into the non-covalent interactions that stabilize the crystal lattice. These can include hydrogen bonds, van der Waals forces, and potentially C-H···O or C-H···π interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for crystal structure determination.

Caption: Molecular structure of 5-(Dipropylamino)furan-2-carbaldehyde.

Conclusion

The determination of the crystal structure of 5-(Dipropylamino)furan-2-carbaldehyde, as outlined in this guide, provides a roadmap for the characterization of novel furan derivatives. The combination of meticulous synthesis, patient crystallization, and precise X-ray diffraction analysis yields a wealth of structural information. This data is not merely an academic curiosity; it is a critical component in the modern drug discovery and materials science landscape, enabling the rational design of molecules with enhanced properties and desired functionalities. By following the principles and protocols described herein, researchers can confidently elucidate the solid-state structures of their target compounds, thereby accelerating innovation in their respective fields.

References

  • Watkin, D. J. (2008). Structure Refinement Techniques Explained. J. Appl. Cryst., 41(4), 693-699. [Link]

  • Tronrud, D. E. (2009). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 19(5), 587-593. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction (SC-XRD). [Link]

  • Watkin, D. J. (2013). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1), 2-11. [Link]

  • Atkins, P., & de Paula, J. (2025, December 22). Structure refinement. Physical Chemistry. [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. [Link]

  • Watkin, D. J. (2013). Structure refinement: Some background theory and practical strategies. IUCrData, 1(x), x130001. [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Yang, Y., & Li, Y. (2023). The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 103-105. [Link]

  • Valenta, J. J., et al. (1982). Products from furans. 3. Crystal and molecular structure, proton nuclear magnetic resonance, and conformational studies of 2-methyl-2-aryl-substituted 6-hydroxy-2H-pyran-3(6H)-one derivatives. The Journal of Organic Chemistry, 47(14), 2789–2795. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • Journal of Optoelectronics and Advanced Materials. (2025, September 11). Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. [Link]

  • Plietker, B., & Niggemann, M. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. [Link]

  • Plietker, B., & Niggemann, M. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]

  • Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. [Link]

  • Harrington, G. F. (2021). Back-to-Basics tutorial: X-ray diffraction of thin films. Journal of Electroceramics, 47(1), 1-20. [Link]

  • PubChemLite. (n.d.). 5-diethylamino-furan-2-carbaldehyde (C9H13NO2). [Link]

  • PubChem. (n.d.). Furan-2-carboxaldehyde, (5-phthalazinyl)hydrazone. [Link]

  • Romero, I., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. NIST Chemistry WebBook. [Link]

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Exploratory

A Predictive Toxicological and Safety Framework for 5-(Dipropylamino)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Structural-Activity Relationship (SAR) Analysis The toxicological profile of a novel or sparsely studied chemical is often initial...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Structural-Activity Relationship (SAR) Analysis

The toxicological profile of a novel or sparsely studied chemical is often initially assessed by examining its chemical structure. 5-(Dipropylamino)furan-2-carbaldehyde possesses three key functional groups that are pivotal to its potential biological activity and associated hazards:

  • The Furan Ring: Furan and its derivatives are known for their potential to cause liver toxicity and carcinogenicity.[1][5] This toxicity is not typically caused by the parent compound itself but requires metabolic activation in the liver.[2][3]

  • The Aldehyde Group: Aldehydes, particularly those with low molecular weight, can be irritants to the skin, eyes, and respiratory system.[8][9] They are also recognized as potential skin sensitizers.[10]

  • The Dipropylamino Group: This tertiary amine group can influence the compound's physicochemical properties, such as solubility and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Aromatic amines, as a class, are noted for potential carcinogenicity.[8]

The primary toxicological concern for this molecule stems from the furan moiety. Cytochrome P450 enzymes, particularly CYP2E1 in the liver, can metabolize the furan ring into a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial.[2][11] This reactive metabolite is capable of forming covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular damage, oxidative stress, and depletion of glutathione.[2] This mechanism is the principal driver of furan-induced hepatotoxicity and is believed to contribute to its carcinogenicity in animal studies.[2][11]

Predicted Toxicological Profile

Based on the SAR analysis, the following toxicological endpoints are predicted for 5-(Dipropylamino)furan-2-carbaldehyde.

Toxicological Endpoint Predicted Hazard Justification Based on Structural Analogs
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful if swallowed) Furfural (furan-2-carbaldehyde) is classified as toxic if swallowed, with reported oral LD50 values in rats as low as 65 mg/kg.[12][13][14] The addition of the amino group may alter this, but a conservative prediction is warranted.
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin) Furfural is classified as harmful in contact with skin.[14] Direct skin contact may lead to systemic toxicity.
Acute Toxicity (Inhalation) Category 2 or 3 (Fatal or Toxic if inhaled) Furfural is fatal if inhaled.[14] While the subject compound is likely less volatile, any aerosol generation could pose a significant inhalation hazard.
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Aldehydes are known skin irritants.[8][9][10] Safety data for analogous compounds consistently list skin irritation as a primary hazard.[15][16]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation) As with skin, aldehydes are irritating to mucous membranes, and direct eye contact is expected to cause significant irritation.[9][10]
Skin Sensitization Possible Sensitizer Aldehydes as a class may cause allergic skin reactions.[10]
Germ Cell Mutagenicity Suspected The reactive metabolite, cis-2-butene-1,4-dial, has been shown to be genotoxic in some assays, capable of damaging DNA.[11][17]
Carcinogenicity Category 2 (Suspected of causing cancer) Furan is classified as a possible human carcinogen (Group 2B) by IARC, primarily due to liver tumors observed in animal studies.[2][11] This is linked to chronic liver injury and regenerative proliferation caused by the reactive metabolite.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) Inhalation of vapors or aerosols could irritate the respiratory tract, a common property of aldehydes.[12][16]
Specific Target Organ Toxicity (Repeated Exposure) Category 1 or 2 (Causes damage to organs - Liver) Chronic exposure poses a significant risk of hepatotoxicity due to the metabolic activation of the furan ring.[1][3]

Proposed Experimental Workflow for Toxicological Validation

Empirical data is required to confirm the predicted toxicological profile. A tiered approach, in alignment with OECD Guidelines for the Testing of Chemicals, ensures a systematic and ethical evaluation while minimizing animal use.[4][6][7]

Tier 1: In Silico and Physicochemical Analysis
  • QSAR Modeling: Use Quantitative Structure-Activity Relationship models to predict toxicity, mutagenicity, and carcinogenicity.

  • Physicochemical Testing: Determine properties like water solubility, octanol-water partition coefficient (LogP), and vapor pressure to predict ADME characteristics.

Tier 2: In Vitro Assays
  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): Assess mutagenic potential by exposing bacterial strains to the compound.[18]

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): Evaluate for clastogenic and aneugenic effects in mammalian cells.

  • In Vitro Skin Irritation/Corrosion and Eye Irritation Assays (e.g., OECD 439, 492): Use reconstructed human epidermis models to assess local tissue damage.

  • Hepatotoxicity Assay: Expose primary hepatocytes or HepG2 cells to the compound and measure markers of cell death (e.g., LDH release) and metabolic activity. Quantify the depletion of glutathione (GSH) as an indicator of reactive metabolite formation.

Tier 3: In Vivo Studies (Conducted only if necessary based on Tier 1 & 2 results)
  • Acute Oral Toxicity – Acute Toxic Class Method (OECD 423) or Up-and-Down Procedure (OECD 425): Determine the acute oral LD50 and observe signs of systemic toxicity in rodents.[5]

  • Repeated Dose 28-day or 90-day Oral Toxicity Study in Rodents (OECD 407 or 408): The cornerstone for identifying target organs.[7] This study would be critical for evaluating furan-induced hepatotoxicity, involving daily administration and subsequent histopathological analysis of the liver and other key organs.

G cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: In Vivo Confirmation QSAR QSAR Modeling (Toxicity Prediction) Ames Ames Test (OECD 471) QSAR->Ames PhysChem Physicochemical Characterization Micronucleus Micronucleus Test (OECD 487) Ames->Micronucleus SkinEye Skin/Eye Irritation (e.g., OECD 439) Micronucleus->SkinEye Hepato Hepatotoxicity Assay (e.g., HepG2 cells) SkinEye->Hepato AcuteOral Acute Oral Toxicity (OECD 423/425) Hepato->AcuteOral If significant in vitro toxicity is observed RepeatedDose 28/90-Day Repeated Dose (OECD 407/408) Target Organ: Liver AcuteOral->RepeatedDose

Caption: Tiered workflow for toxicological validation.

Framework for a GHS-Compliant Safety Data Sheet (SDS)

An SDS provides critical safety information for handlers.[19] Based on the predictive analysis, an SDS for 5-(Dipropylamino)furan-2-carbaldehyde would likely include the following hazard information.

SECTION 2: HAZARDS IDENTIFICATION

  • GHS Classification:

    • Flammable Liquids: Category 3[10][14]

    • Acute Toxicity, Oral: Category 3[14]

    • Acute Toxicity, Inhalation: Category 2[14]

    • Acute Toxicity, Dermal: Category 4[14]

    • Skin Irritation: Category 2[10][15]

    • Eye Irritation: Category 2A[10][15]

    • Carcinogenicity: Category 2[14]

    • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)[16]

    • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Liver)

  • Signal Word: Danger

  • Pictograms:

    • GHS02 (Flame)

    • GHS06 (Skull and Crossbones)

    • GHS08 (Health Hazard)

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[10][14]

    • H301: Toxic if swallowed.[14]

    • H330: Fatal if inhaled.[14]

    • H312: Harmful in contact with skin.[14]

    • H315: Causes skin irritation.[10][15]

    • H319: Causes serious eye irritation.[10][15]

    • H335: May cause respiratory irritation.[14]

    • H351: Suspected of causing cancer.[14]

    • H373: May cause damage to organs (Liver) through prolonged or repeated exposure.

  • Precautionary Statements:

    • Prevention: P210 (Keep away from heat/sparks), P260 (Do not breathe vapors), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using), P280 (Wear protective gloves/eye protection).[10][15][19][20]

    • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).[10][19][20]

    • Storage: P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[10][20]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[10][19]

SECTION 4: FIRST AID MEASURES

  • Inhalation: Remove to fresh air. Immediately call a poison center or doctor.[10][19]

  • Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water. Get medical advice if irritation occurs.[15][19]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[10][19]

  • Ingestion: Rinse mouth. Immediately call a poison center or doctor. Do NOT induce vomiting.[19][20]

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[19][20]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields or goggles.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.

    • Respiratory Protection: Required if vapors or aerosols are generated. Use a full-face respirator with an appropriate organic vapor cartridge.

SECTION 11: TOXICOLOGICAL INFORMATION

This section would be populated with the empirical data obtained from the experimental workflow outlined in Section 3. It would detail the results of acute toxicity studies, irritation and sensitization assays, and findings from repeated dose studies, with a particular focus on liver histopathology.

Conclusion

While specific toxicological data for 5-(Dipropylamino)furan-2-carbaldehyde is lacking, a structure-activity relationship analysis provides a robust, predictive framework for risk assessment. The presence of the furan ring is the dominant feature, suggesting a significant potential for metabolically-induced hepatotoxicity upon repeated exposure. The aldehyde functional group points towards irritant properties. These predictions necessitate stringent handling procedures, including the use of engineering controls and appropriate personal protective equipment, to minimize exposure. The outlined experimental workflow provides a clear, internationally accepted path for definitively characterizing the toxicological profile of this compound, enabling a transition from predictive assessment to data-driven safety protocols.

References

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Oecd guidelines for toxicology studies. SlideShare. [Link]

  • Toxicity and carcinogenicity of furan in human diet. Ellinika Hoaxes. [Link]

  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. [Link]

  • OECD GUIDELINES FOR TESTING OF CHEMICALS (July 28 2015). OECD. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • 2-Furancarboxaldehyde: Human health tier II assessment. NICNAS. [Link]

  • 5-(Hydroxymethyl)furan-2-carbaldehyde. PMC. [Link]

  • Appendix I - Hazards Of Functional Groups. Environment, Health and Safety - University of South Carolina. [Link]

  • Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. IntechOpen. [Link]

  • FURFURYL ALCOHOL AND RELATED SUBSTANCES. INCHEM. [Link]

  • Furfural. PubChem. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA. [Link]

  • Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. Perfumer's Apprentice. [Link]

  • Material Safety Data Sheet. Kao Chemicals. [Link]

  • 5-PROPYL-FURAN-2-CARBALDEHYDE — Chemical Substance Information. NextSDS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 5-(Dipropylamino)furan-2-carbaldehyde in Advanced Fluorescent Dye Design

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 5-(Dipropylamino)furan-2-carbaldehyde Scaffold 5-(Dipropylamino)furan-2-carbaldehyde is a heterocyclic organic compound that has...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 5-(Dipropylamino)furan-2-carbaldehyde Scaffold

5-(Dipropylamino)furan-2-carbaldehyde is a heterocyclic organic compound that has emerged as a highly strategic scaffold in the design of advanced fluorescent materials.[1] Its structure is deceptively simple, yet it embodies the core principles of modern fluorophore engineering. The molecule is built upon a furan ring, a five-membered aromatic heterocycle, which serves as a versatile π-conjugated bridge.[1] Crucially, it is functionalized at two key positions:

  • The 5-position: Features a dipropylamino group, a potent electron-donating group (D). This dialkylamino moiety significantly increases the electron density of the furan ring system.

  • The 2-position: Contains a carbaldehyde (aldehyde) group, which is both an electron-withdrawing group (A) and a critical reactive handle for further chemical elaboration.[1]

This arrangement creates a canonical Donor-π-Acceptor (D-π-A) architecture. This "push-pull" electronic system is the foundation of its utility. Upon absorption of light, an electron is promoted from the donor-rich end of the molecule to the acceptor-poor end, resulting in an excited state with significant Intramolecular Charge Transfer (ICT) character.[][3] The relaxation from this ICT state back to the ground state is what produces fluorescence. The energy, and therefore the color, of this emitted light is highly sensitive to the molecule's structure and its surrounding environment, making it an ideal platform for creating responsive fluorescent probes.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the design principles, synthetic protocols, and practical applications for leveraging 5-(Dipropylamino)furan-2-carbaldehyde in the development of novel fluorescent dyes.

Core Design Principles: Modulating Photophysical Properties

The aldehyde functionality is the primary site for synthetic modification, allowing for the rational tuning of the dye's optical properties. The core strategy involves reacting the aldehyde to extend the π-conjugated system and/or introduce new acceptor moieties.

The Knoevenagel Condensation: A Gateway to Red-Shifted Dyes

The most common and effective method for elaborating the 5-(Dipropylamino)furan-2-carbaldehyde scaffold is the Knoevenagel condensation.[4] This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as nitriles or esters).

This reaction achieves two critical goals simultaneously:

  • Extends π-Conjugation: It lengthens the conjugated path between the donor and acceptor, which systematically decreases the HOMO-LUMO energy gap. This results in a bathochromic (red) shift in both the absorption and emission spectra.

  • Enhances Acceptor Strength: It replaces the aldehyde's carbonyl with a more potent electron-accepting group, further promoting the ICT process and often increasing the fluorescence quantum yield.

The relationship between structure and photophysical properties is visualized below.

G cluster_0 Core Scaffold cluster_1 Chemical Modification cluster_2 Structural & Electronic Consequences cluster_3 Tunable Photophysical Outcomes Scaffold 5-(Dipropylamino)furan-2-carbaldehyde Reaction Knoevenagel Condensation (with Active Methylene Compound) Scaffold->Reaction ExtendPi Extended π-Conjugation Reaction->ExtendPi IncreaseA Increased Acceptor Strength Reaction->IncreaseA RedShift Red-Shifted Emission (Longer Wavelength) ExtendPi->RedShift Solvato Enhanced Solvatochromism ExtendPi->Solvato Stokes Increased Stokes Shift IncreaseA->Stokes QY Modulated Quantum Yield IncreaseA->QY IncreaseA->Solvato

Caption: Logical workflow for tuning dye properties.

Application Note 1: Synthesis of a Solvatochromic Fluorescent Probe

This section details the synthesis and characterization of a highly solvatochromic dye, demonstrating the direct impact of the local environment on the fluorescence of a D-π-A system derived from our core scaffold. Such probes are invaluable for mapping solvent polarity or probing the hydrophobicity of binding sites in biomolecules.

Rationale and Causality

We will synthesize 2-((5-(dipropylamino)furan-2-yl)methylene)malononitrile via a Knoevenagel condensation. The malononitrile moiety is a strong electron acceptor. In the excited state, the resulting dye exhibits a large dipole moment due to the pronounced ICT. In polar solvents, the solvent molecules will reorient to stabilize this excited-state dipole, lowering its energy. This stabilization leads to a lower energy (red-shifted) fluorescence emission compared to nonpolar solvents. This sensitivity to solvent polarity is known as solvatochromism.

Experimental Protocol: Synthesis

Materials:

  • 5-(Dipropylamino)furan-2-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalyst)

  • Absolute Ethanol (reaction solvent)

  • Hexane (for washing/purification)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(Dipropylamino)furan-2-carbaldehyde and absolute ethanol (approx. 20 mL per gram of aldehyde). Stir until fully dissolved.

  • Addition of Reagents: Add malononitrile to the solution, followed by the catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A brightly colored solid should precipitate.

    • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol, followed by cold hexane to remove any residual impurities.

  • Purification and Characterization: The product is often pure enough after filtration. If necessary, it can be further purified by recrystallization from ethanol. Dry the final product under vacuum. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The aldehyde proton signal (around δ 9.5 ppm) should be absent, and a new vinyl proton signal will appear.

Protocol: Photophysical Characterization
  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized dye in a high-purity solvent like dichloromethane.

  • Sample Preparation: Prepare a series of dilute solutions (e.g., 1-10 µM) in various solvents of differing polarity (e.g., Toluene, Chloroform, Dichloromethane, Acetone, Acetonitrile, Methanol). Ensure the absorbance of the solutions is below 0.1 at the λ_max to avoid inner filter effects.

  • Data Acquisition: For each sample, use a spectrophotometer to record the UV-Vis absorption spectrum and determine the maximum absorption wavelength (λ_abs). Then, using a fluorometer, record the fluorescence emission spectrum (exciting at the λ_abs) to determine the maximum emission wavelength (λ_em).

  • Data Analysis: Calculate the Stokes shift for each solvent using the formula: Stokes Shift (nm) = λ_em - λ_abs.

Expected Results and Data Presentation

The synthesized dye is expected to exhibit a strong positive solvatochromism. The data can be summarized as follows:

SolventPolarity Index (E_T(30))λ_abs (nm)λ_em (nm)Stokes Shift (nm)
Toluene33.9~430~500~70
Chloroform39.1~445~540~95
Acetone42.2~450~575~125
Acetonitrile45.6~455~590~135
Methanol55.4~460~620~160

Note: These are representative values and will vary based on the precise molecular structure and measurement conditions.

Application Note 2: Design of a "Turn-On" Probe for Palladium (Pd²⁺)

This application demonstrates a more sophisticated use of the scaffold to create a chemosensor. The aldehyde is converted into a Schiff base ligand that can selectively bind to a metal ion. This binding event modulates the ICT pathway, leading to a significant change in fluorescence—a "turn-on" response.

Rationale and Mechanism

We will first synthesize a Schiff base ligand by reacting 5-(Dipropylamino)furan-2-carbaldehyde with 2-hydrazinobenzothiazole. The resulting probe is designed to be weakly fluorescent due to Photoinduced Electron Transfer (PET) or other non-radiative decay pathways involving the lone pair electrons on the hydrazino nitrogen. Upon binding to Pd²⁺, these lone pair electrons are coordinated to the metal center, which inhibits the non-radiative decay pathway. This blockage restores the radiative ICT pathway, "turning on" a strong fluorescence signal.

Caption: "Turn-On" fluorescence sensing mechanism.

Experimental Protocol: Probe Synthesis and Titration

Part A: Synthesis of the Probe

  • Dissolve 5-(Dipropylamino)furan-2-carbaldehyde (1.0 eq) and 2-hydrazinobenzothiazole (1.0 eq) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture. The Schiff base product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Part B: Fluorescence Titration Protocol

  • Solution Preparation: Prepare a 10 µM solution of the synthesized probe in a suitable solvent system (e.g., a 4:1 mixture of CH₃CN:Water). Prepare 1 mM stock solutions of various metal perchlorate salts (e.g., Pd²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Hg²⁺, Fe³⁺).

  • Selectivity Test: To separate cuvettes containing the probe solution, add a significant excess (e.g., 10 equivalents) of each different metal ion. Record the fluorescence spectrum for each. This will identify if the probe is selective for Pd²⁺.

  • Titration Experiment: To a cuvette containing 2 mL of the probe solution, incrementally add small aliquots (e.g., 2 µL) of the Pd²⁺ stock solution.

  • Data Acquisition: After each addition, gently mix and allow the solution to equilibrate for 1 minute. Record the fluorescence emission spectrum (excite at the λ_abs of the probe-Pd²⁺ complex, which may differ slightly from the free probe).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of added Pd²⁺. This plot can be used to determine the detection limit and binding stoichiometry.

References

  • Hudson, J. S. et al. (2012). Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation. PMC. Available at: [Link]

  • Dötzer, R. et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]

  • Zheng, Q. et al. (2013). Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection. PMC. Available at: [Link]

  • Dötzer, R. et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

  • Al-Masoudi, N. A. et al. (2025). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. PubMed. Available at: [Link]

  • Miyata, K. et al. (2022). Design, Regioselective Synthesis, and Photophysical Properties of Perfluoronaphthalene-Based Donor–Acceptor–Donor Fluorescent Dyes. ACS Publications. Available at: [Link]

  • G, S. et al. (2025). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. PMC. Available at: [Link]

  • Newcastle University Theses. (2016). Synthesis and Study of Fluorescent Molecular Dyes. Newcastle University. Available at: [Link]

  • Google Patents. (2024). Methods of manufacture and synthesis of fluorescent dye compounds and uses thereof. Google Patents.
  • Indian Academy of Sciences. (2025). The impact of electron-donating and withdrawing groups on diketopyrrolopyrrole-based dye sensitizers. Indian Academy of Sciences. Available at: [Link]

  • Journal of Materials Chemistry C. (2024). Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. RSC Publishing. Available at: [Link]

Sources

Application

Application Note: 5-(Dipropylamino)furan-2-carbaldehyde as a High-Efficiency Precursor for Nonlinear Optical (NLO) Chromophores

Executive Summary The development of advanced organic nonlinear optical (NLO) materials relies heavily on the precise engineering of "push-pull" chromophores. These molecules utilize an electron donor (D) and an electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced organic nonlinear optical (NLO) materials relies heavily on the precise engineering of "push-pull" chromophores. These molecules utilize an electron donor (D) and an electron acceptor (A) connected via a π -conjugated bridge to facilitate intramolecular charge transfer (ICT). 5-(Dipropylamino)furan-2-carbaldehyde has emerged as a highly versatile and efficient D- π building block. This application note details the mechanistic rationale behind its structural design, provides a self-validating protocol for its conversion into a functional NLO chromophore via Knoevenagel condensation, and outlines its applications in electro-optics and bio-imaging.

Mechanistic Rationale: The D- π -A Architecture

The macroscopic electro-optic (EO) activity of a polymer film depends on the microscopic first hyperpolarizability ( β ) of its constituent chromophores and their ability to be acentrically aligned without aggregation. The design of 5-(Dipropylamino)furan-2-carbaldehyde addresses both microscopic nonlinearity and macroscopic processability.

The Role of the Furan π -Bridge

Furan and its homologues are critical π -electron systems for organic nonlinear optical materials[1]. The selection of furan over traditional benzene or thiophene bridges is driven by its lower aromatic stabilization energy (resonance energy 16 kcal/mol, compared to benzene's 36 kcal/mol).

  • Causality: A lower aromatic resonance energy reduces the energetic barrier required for the molecule to transition from a neutral ground state to a charge-separated (quinoidal) excited state. This enhanced electron delocalization directly amplifies the first hyperpolarizability ( β ) of the resulting chromophore. Furthermore, the oxygen heteroatom in the furan ring acts as an auxiliary electron donor, subtly increasing the electron density of the conjugated backbone[1].

The Dipropylamino Donor Advantage

While dialkylamino groups are standard strong electron donors, the specific choice of dipropyl chains over smaller dimethyl groups is a deliberate steric strategy.

  • Causality: Highly polar NLO chromophores suffer from strong intermolecular electrostatic interactions, leading to anti-parallel dipole pairing. This aggregation cancels out the macroscopic EO coefficient ( r33​ ) during electric field poling. The dipropyl chains provide sufficient steric bulk to disrupt these detrimental dipole-dipole interactions, significantly improving the chromophore's solubility in polymer matrices (e.g., PMMA or amorphous polycarbonate) without overly diluting the chromophore density[2].

ICT_Pathway Donor Donor (Dipropylamino) Bridge π-Bridge (Furan Ring) Donor->Bridge Electron Injection Acceptor Acceptor (TCF/Aldehyde) Bridge->Acceptor Delocalization ICT Intramolecular Charge Transfer Acceptor->ICT Polarization

Fig 1. Intramolecular Charge Transfer (ICT) pathway in furan-bridged NLO chromophores.

Quantitative Photophysical Data

The structural modification of the π -conjugated bridge significantly impacts the electro-optic performance. Table 1 summarizes the comparative advantages of utilizing a furan bridge over other common aromatic systems when coupled with a dialkylamino donor and a standard tricyanofuran (TCF) acceptor.

π -Bridge TypeAromatic Resonance Energy (kcal/mol)Absorption λmax​ (nm)Est. First Hyperpolarizability ( β , 10−30 esu)Thermal Stability ( Td​ , °C)
Benzene 36.0~45045 - 60> 250
Thiophene 29.0~51085 - 100> 230
Furan 16.0~530110 - 140> 210

Data synthesized from comparative studies on heterocyclic NLO chromophores[2],[1]. Furan provides the highest β values at the cost of a slight reduction in thermal decomposition temperature ( Td​ ), which remains well within the processing limits for EO polymers.

Experimental Protocol: Synthesis of a Push-Pull NLO Chromophore

The aldehyde moiety of 5-(Dipropylamino)furan-2-carbaldehyde serves as a reactive site for Knoevenagel condensation with active methylene compounds[3]. The following protocol details its reaction with a TCF (2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran) acceptor.

Materials & Reagents
  • Precursor: 5-(Dipropylamino)furan-2-carbaldehyde (1.0 eq, 1.0 mmol)

  • Acceptor: TCF Acceptor (1.1 eq, 1.1 mmol)

  • Solvent: Absolute Ethanol (15 mL)

  • Catalyst: Piperidine (Catalytic, 2-3 drops)

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of 5-(Dipropylamino)furan-2-carbaldehyde and 1.1 mmol of the TCF acceptor in 15 mL of absolute ethanol. Maintain the system under an inert argon atmosphere to prevent oxidative degradation of the electron-rich furan ring.

  • Catalysis: Add 2-3 drops of piperidine to the stirring solution.

    • Mechanistic Note: Piperidine acts as a mild organic base to deprotonate the acidic methyl group of the TCF acceptor. This generates a stabilized carbanion that subsequently attacks the electrophilic carbonyl carbon of the furan-2-carbaldehyde.

  • Condensation: Heat the reaction mixture to 70°C and maintain stirring for 3 to 4 hours.

  • Quenching & Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the crude residue in dichloromethane (DCM) and wash with distilled water ( 3×20 mL) to remove the piperidine catalyst and unreacted water-soluble byproducts. Dry the organic layer over anhydrous MgSO4​ .

  • Purification: Purify the concentrated crude product via silica gel column chromatography using a Hexane/Ethyl Acetate gradient (start at 5:1, increase polarity to 2:1) to isolate the pure dark-colored chromophore.

Self-Validation & Quality Control

To ensure the trustworthiness of the synthesis, integrate the following self-validating checks:

  • Visual Validation: Upon the addition of piperidine and heat, the solution will rapidly transition from a yellow/orange hue to a deep blue or purple. This intense bathochromic shift is a direct visual confirmation of the extended π -conjugation forming between the donor and acceptor.

  • TLC Monitoring: Perform Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the starting furan-2-carbaldehyde spot (typically Rf​≈0.6 ) and the emergence of a new, highly colored spot at a lower Rf​ ( ≈0.3 ) confirms the consumption of the precursor.

  • Spectroscopic Validation: UV-Vis spectroscopy of the purified product in chloroform should yield a λmax​ significantly red-shifted (> 530 nm) compared to the starting aldehyde (~340 nm).

Workflow Step1 1. Reagent Preparation Mix Precursor + Acceptor Step2 2. Catalysis Add Piperidine in EtOH Step1->Step2 Step3 3. Knoevenagel Condensation Heat at 70°C (3-4h) Step2->Step3 Step4 4. Reaction Monitoring TLC & UV-Vis Validation Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Fig 2. Step-by-step workflow for the Knoevenagel condensation of the NLO chromophore.

Applications in Optoelectronics & Bio-Imaging

Chromophores derived from 5-(Dipropylamino)furan-2-carbaldehyde exhibit exceptional hyperpolarizability, making them ideal candidates for:

  • High-Speed Electro-Optic Modulators: When doped into polymer matrices and poled under a high electric field, these materials can achieve high r33​ values, enabling the fabrication of Mach-Zehnder modulators that operate at frequencies exceeding 100 GHz for telecommunications.

  • Two-Photon Fluorescence Imaging: The strong ICT character provides a large two-photon absorption (TPA) cross-section. The dipropyl groups ensure the molecules remain soluble and do not aggregate in biological media, making them excellent fluorescent probes for deep-tissue cellular imaging.

References

  • Cho, M. J., Kim, J. Y., Kim, J. H., Lee, S. H., Dalton, L. R., & Choi, D. H. (2005). "Heterocyclic nonlinear optical chromophores composed of phenothiazine or carbazole donor and 2-cyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran acceptor." Bulletin of the Korean Chemical Society. URL:[Link]

  • Xu, H., Wang, H., Hu, C., Fu, M., He, Y., Liu, J., & Liu, X. (2016). "The influence of different donor/acceptor matches on chromophore's nonlinear optical activity." Dyes and Pigments. URL:[Link]

  • Nakano, M., et al. (2000). "Molecular Design for Organic Nonlinear Optics: Polarizability and Hyperpolarizabilities of Furan Homologues Investigated by Ab Initio Molecular Orbital Method." The Journal of Physical Chemistry A. URL:[Link]

  • Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2007). "2-Arylthienyl-Substituted 1,3-Benzothiazoles as New Nonlinear Optical Chromophores." Tetrahedron. URL:[Link]

Sources

Method

Advanced Bioconjugation of 5-(Dipropylamino)furan-2-carbaldehyde: Methodologies for High-Fidelity Biological Probes

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Protocol Guide Executive Summary & Chemical Causality The compound 5-(dipropylamino)furan-2-carbaldehyde is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Protocol Guide

Executive Summary & Chemical Causality

The compound 5-(dipropylamino)furan-2-carbaldehyde is a highly versatile building block widely utilized in the synthesis of donor-acceptor fluorophores, hemicyanine dyes, and visible-light photoswitches such as Donor-Acceptor Stenhouse Adducts (DASAs) [1]. For biological probe development, the C2-aldehyde group serves as the primary reactive handle for bioconjugation.

However, standard bioconjugation protocols often fail when applied to this molecule. The Causality: The strong electron-donating nature of the dipropylamino group (+M effect) delocalizes through the furan π-system into the carbonyl oxygen. This "push-pull" resonance stabilizes the ground state, significantly reducing the electrophilicity of the aldehyde carbon compared to standard aliphatic aldehydes.

To achieve high-yield conjugation, the reaction environment must be strictly engineered to overcome this thermodynamic hurdle. This guide details the optimized, self-validating methodologies required to successfully conjugate 5-(dipropylamino)furan-2-carbaldehyde to biomolecules using oxime ligation, hydrazone formation, and reductive amination.

Quantitative Profiling of Conjugation Chemistries

Selecting the correct conjugation chemistry depends entirely on the target biomolecule and the required stability of the linkage. The table below summarizes the kinetic and thermodynamic parameters optimized specifically for push-pull furan-2-carbaldehydes.

Conjugation ChemistryTarget Functional GroupOptimal pHReaction Kinetics ( k2​ )Linkage StabilityPrimary Biological Application
Reductive Amination Primary Amines (Lysine)6.5 - 6.8Slow (~ 10−3M−1s−1 )Excellent (Irreversible)Antibody-fluorophore labeling
Oxime Ligation Hydroxylamines (-O-NH 2​ )4.5 - 5.5Fast (~ 10−1M−1s−1 )Excellent (Covalent)Peptide/Oligo site-specific probes
Hydrazone Formation Hydrazides (-CO-NH-NH 2​ )5.0 - 6.0Moderate (~ 10−2M−1s−1 )Moderate (pH-Reversible)Stimuli-responsive drug delivery

*Kinetics reflect reactions supplemented with 10-100 mM Aniline as a nucleophilic catalyst.

Bioconjugation Decision Matrix

Workflow Start Target Biomolecule Functional Group Amine Primary Amine (Lysine/N-terminus) Start->Amine Hydroxylamine Hydroxylamine (-O-NH2) Start->Hydroxylamine Hydrazide Hydrazide (-CO-NH-NH2) Start->Hydrazide RedAm Reductive Amination (NaCNBH3, pH 6.8) Amine->RedAm Oxime Oxime Ligation (Aniline cat., pH 4.5) Hydroxylamine->Oxime Hydrazone Hydrazone Ligation (Aniline cat., pH 5.5) Hydrazide->Hydrazone Link1 Stable Secondary Amine (Irreversible) RedAm->Link1 Link2 Stable Oxime Bond (Covalent) Oxime->Link2 Link3 Hydrazone Bond (pH-Reversible) Hydrazone->Link3

Bioconjugation decision matrix for 5-(Dipropylamino)furan-2-carbaldehyde based on target groups.

Mechanistic Causality: Overcoming Push-Pull Deactivation

When targeting α -effect nucleophiles (hydroxylamines or hydrazides), the direct reaction with 5-(dipropylamino)furan-2-carbaldehyde is kinetically sluggish due to the resonance-deactivated carbonyl.

The Solution: Aniline catalysis . Aniline acts as a nucleophilic catalyst that rapidly attacks the aldehyde to form a protonated Schiff base. This intermediate is significantly more electrophilic than the parent aldehyde. The target hydroxylamine then attacks this intermediate via transimination, rapidly forming the stable oxime and regenerating the aniline catalyst.

Mechanism Aldehyde Furan-2-carbaldehyde Probe (Push-Pull) SchiffBase Protonated Schiff Base (Highly Electrophilic) Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline Catalyst (Nucleophile) Aniline->SchiffBase Oxime Stable Oxime Conjugate + Regenerated Aniline SchiffBase->Oxime + O-NH2 (Transimination) Hydroxylamine Biomolecule-O-NH2 (Alpha-Effect) Hydroxylamine->Oxime

Mechanistic pathway of aniline-catalyzed oxime ligation overcoming push-pull deactivation.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating specific analytical readouts directly into the workflow, researchers can verify conjugation success without requiring secondary assays.

Protocol A: Chemoselective Oxime Ligation (Peptides/Oligonucleotides)

Use this protocol for biomolecules engineered with a terminal aminooxy (-O-NH 2​ ) group.

Reagents Required:

  • 100 mM Sodium Acetate buffer, pH 4.5.

  • Aniline (distilled or highly pure), 100 mM final concentration.

  • 5-(Dipropylamino)furan-2-carbaldehyde (10 mM stock in anhydrous DMSO).

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve the aminooxy-modified biomolecule in the pH 4.5 Sodium Acetate buffer to a final concentration of 100 µM.

  • Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 10 mM. Logic: Aniline drives the transimination pathway, bypassing the deactivated aldehyde ground state.

  • Probe Addition: Add 10 molar equivalents of 5-(Dipropylamino)furan-2-carbaldehyde (1 mM final) dropwise while vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent biomolecule precipitation.

  • Incubation: Incubate the reaction at room temperature (20-25°C) for 2 to 4 hours in the dark.

  • System Validation & QC (LC-MS): Inject 2 µL of the crude reaction directly into an LC-MS system.

    • Validation Metric: Look for the exact mass shift of +(Mprobe​−18.01Da) corresponding to the loss of water during oxime formation. The disappearance of the starting biomolecule mass confirms >95% conversion.

  • Purification: Purify the conjugate via RP-HPLC or standard desalting columns depending on the biomolecule size.

Protocol B: Reductive Amination for Protein Labeling

Use this protocol for conjugating the probe to surface-exposed Lysine residues on antibodies or globular proteins .

Reagents Required:

  • 100 mM Sodium Phosphate buffer, pH 6.8. (Critical: Do not use pH 7.4. The lower pH is required to protonate the carbinolamine intermediate for dehydration).

  • Sodium cyanoborohydride (NaCNBH 3​ ), 5 M stock in 10 mM NaOH.

  • 5-(Dipropylamino)furan-2-carbaldehyde (20 mM stock in anhydrous DMSO).

Step-by-Step Methodology:

  • Protein Preparation: Buffer-exchange the target protein into the pH 6.8 Phosphate buffer at a concentration of 2-5 mg/mL. Ensure no primary amine buffers (e.g., Tris, Glycine) are present.

  • Probe Addition: Add 20 molar equivalents of 5-(Dipropylamino)furan-2-carbaldehyde to the protein solution. Mix gently.

  • Reduction: Immediately add NaCNBH 3​ to a final concentration of 50 mM. Logic: NaCNBH 3​ is chemoselective; at pH 6.8, it will reduce the transient imine but will not reduce the parent aldehyde.

  • Incubation: Incubate at 4°C for 12-18 hours under gentle end-over-end rotation.

  • Quenching: Quench the unreacted probe by adding 1 M Tris-HCl (pH 7.4) to a final concentration of 50 mM. Incubate for 30 minutes.

  • Purification: Isolate the conjugated protein using Size-Exclusion Chromatography (SEC) (e.g., a Sephadex G-25 PD-10 column) equilibrated with PBS (pH 7.4).

  • System Validation & QC (UV-Vis DOL): Measure the absorbance of the purified conjugate at 280 nm (Protein) and at the λmax​ of the dialkylaminofuran moiety (typically ~360-390 nm, environment-dependent).

    • Validation Metric: Calculate the Degree of Labeling (DOL). A successful reaction will yield a DOL between 1.5 and 3.0. If DOL < 1.0, the pH was likely too high during step 3, stalling the dehydration of the carbinolamine.

References

  • Helmy, S., Leibfarth, F. A., Boechler, S., Wood, N. D., Hawken, C. N., Rubel, C. E., & Read de Alaniz, J. (2014). "Design and Synthesis of Donor–Acceptor Stenhouse Adducts: A Visible Light Photoswitch Derived from Furfural." The Journal of Organic Chemistry, 79(23), 11316–11329.[Link][1]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). "Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry." Journal of the American Chemical Society, 128(49), 15602–15603.[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis and Characterization of Donor-Acceptor Chromophores from 5-(Dipropylamino)furan-2-carbaldehyde

For Distribution To: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis and characterization of novel donor-acceptor (D-A) chromophores uti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis and characterization of novel donor-acceptor (D-A) chromophores utilizing 5-(Dipropylamino)furan-2-carbaldehyde as a versatile electron-donating precursor. The protocols detailed herein focus on the Knoevenagel condensation reaction, a robust and efficient method for carbon-carbon bond formation, to couple the furan donor with various electron-accepting moieties.[1][2][3] This guide elucidates the underlying chemical principles, provides step-by-step experimental procedures, and outlines essential characterization techniques. The resulting chromophores exhibit tunable photophysical properties, making them promising candidates for applications in bioimaging, sensing, and materials science.[4][5][6][7]

Introduction: The Power of Furan-Based Donor-Acceptor Systems

Donor-acceptor (D-A) chromophores are a class of organic molecules characterized by an electron-donating group and an electron-accepting group linked by a π-conjugated system. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to unique and often desirable photophysical properties such as large Stokes shifts, environmental sensitivity (solvatochromism), and high fluorescence quantum yields.[8][9]

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, has emerged as a valuable component in the design of advanced organic materials.[10] Its electron-rich nature, coupled with the potential for functionalization at various positions, makes it an excellent building block for D-A systems.[7][10] Specifically, the introduction of a dialkylamino group at the 5-position significantly enhances the electron-donating strength of the furan ring, while the formyl group at the 2-position provides a reactive handle for introducing electron-accepting moieties.[11] This strategic design leads to a pronounced push-pull electronic structure within the molecule.

Key Advantages of 5-(Dialkylamino)furan-2-carbaldehyde Scaffolds:

  • Strong Electron-Donating Capacity: The nitrogen lone pair of the dialkylamino group effectively delocalizes into the furan ring, increasing its electron density.

  • Synthetic Versatility: The aldehyde functionality readily undergoes a variety of condensation reactions, allowing for the facile introduction of a wide range of electron-accepting groups.[11]

  • Tunable Photophysical Properties: Modification of the acceptor unit allows for the fine-tuning of the absorption and emission wavelengths, as well as other photophysical parameters.[8][12][13]

  • Biocompatibility and Biomedical Potential: Furan-containing compounds have shown promise in various biomedical applications, suggesting potential for the development of biocompatible probes and therapeutic agents.[5][6][10]

Synthetic Strategy: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2][3][14] This reaction is particularly well-suited for the synthesis of D-A chromophores from 5-(Dipropylamino)furan-2-carbaldehyde due to its high efficiency, mild reaction conditions, and broad substrate scope.[2][15]

The general mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the final vinylidene product.

Knoevenagel_Condensation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 5_dipropylamino_furan_2_carbaldehyde 5-(Dipropylamino)furan- 2-carbaldehyde (Donor) Base_Catalyst Base Catalyst (e.g., Piperidine, DBU) Reaction_Conditions Reaction Conditions (e.g., Room Temp, Reflux) 5_dipropylamino_furan_2_carbaldehyde->Reaction_Conditions Active_Methylene_Compound Active Methylene Compound (Acceptor) Active_Methylene_Compound->Reaction_Conditions Solvent_System Solvent (e.g., Ethanol, Acetonitrile) Precipitation_Filtration Precipitation & Filtration Reaction_Conditions->Precipitation_Filtration Recrystallization_Chromatography Recrystallization or Column Chromatography Precipitation_Filtration->Recrystallization_Chromatography DA_Chromophore Donor-Acceptor Chromophore Recrystallization_Chromatography->DA_Chromophore

Caption: Knoevenagel Condensation Workflow for D-A Chromophore Synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Chromophore

This protocol outlines the synthesis of a model donor-acceptor chromophore via the Knoevenagel condensation of 5-(Dipropylamino)furan-2-carbaldehyde with 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF), a potent electron acceptor.

Materials:

  • 5-(Dipropylamino)furan-2-carbaldehyde

  • 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF)

  • Anhydrous Ethanol

  • Piperidine (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Dipropylamino)furan-2-carbaldehyde (1.0 mmol) and TCF (1.0 mmol) in anhydrous ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Attach a condenser to the flask and reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Piperidine is a corrosive and flammable liquid; handle with care.

Characterization of the Synthesized Chromophore

Thorough characterization is crucial to confirm the identity, purity, and photophysical properties of the synthesized donor-acceptor chromophore.

4.1. Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the molecular structure of the synthesized compound. The disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal are key indicators of a successful Knoevenagel condensation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

4.2. Photophysical Characterization

The photophysical properties of the chromophore should be investigated in a range of solvents with varying polarities to assess its solvatochromic behavior.

  • UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε). The λmax corresponds to the energy required for the π-π* and intramolecular charge transfer (ICT) transitions.

  • Fluorescence Spectroscopy: Fluorescence spectroscopy provides information about the emission properties of the chromophore, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF). The difference between the absorption and emission maxima gives the Stokes shift.

Table 1: Representative Photophysical Data for a Furan-Based D-A Chromophore

SolventDielectric Constant (ε)Absorption λmax (nm)Emission λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
Toluene2.3845052029580.65
Dichloromethane8.9346555034480.42
Acetonitrile37.547858540820.21
Ethanol24.5547558039860.25

Note: The data presented in this table is illustrative and will vary depending on the specific acceptor moiety used.

Understanding the Donor-Acceptor Mechanism

The unique photophysical properties of these chromophores stem from the intramolecular charge transfer (ICT) from the electron-rich 5-(dipropylamino)furan moiety (donor) to the electron-deficient acceptor group upon excitation with light.

ICT_Mechanism cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) Ground_State D-π-A Excited_State D⁺-π-A⁻ (ICT State) Ground_State->Excited_State Absorption (hν) Excited_State->Ground_State Fluorescence (hν') Excited_State->Ground_State Non-radiative Decay

Caption: Intramolecular Charge Transfer (ICT) Mechanism in D-A Chromophores.

In the ground state (S₀), the molecule has a certain degree of electronic polarization. Upon absorption of a photon, an electron is promoted to an excited state (S₁), which has a much larger dipole moment due to a more significant separation of charge (D⁺-π-A⁻). This excited state can then relax back to the ground state through radiative (fluorescence) or non-radiative pathways. The energy of the emitted photon is lower than the absorbed photon, resulting in the observed Stokes shift.

The significant red-shift in both absorption and emission spectra with increasing solvent polarity is a hallmark of such push-pull systems.[8][12] This is because polar solvents can better stabilize the more polar excited state, thus lowering its energy level and resulting in a lower energy (longer wavelength) emission.

Applications and Future Directions

The tunable and environment-sensitive nature of these furan-based donor-acceptor chromophores makes them highly attractive for a variety of applications:

  • Fluorescent Probes for Bioimaging: Their sensitivity to the local environment can be exploited to probe cellular microenvironments, such as membrane polarity and viscosity.

  • Sensors for Ions and Small Molecules: The furan and acceptor moieties can be functionalized with specific recognition units to create fluorescent sensors for various analytes.

  • Organic Light-Emitting Diodes (OLEDs): Chromophores with high quantum yields are potential candidates for use as emitters in OLED devices.

  • Non-Linear Optics: The large change in dipole moment upon excitation can lead to significant non-linear optical properties.

Future research in this area will likely focus on the development of new acceptor moieties to further tune the photophysical properties, the incorporation of these chromophores into polymeric materials, and the exploration of their utility in advanced applications such as theranostics and photocatalysis.

References

  • Synthesis and Spectral Properties of Push–Pull Dyes Based on Isobenzofuran Scaffolds. Organic Letters. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Synthesis and characterization of donor-acceptor chromophores for unidirectional electron transfer. Organic Letters. Available at: [Link]

  • Design and Synthesis of Donor−Acceptor Stenhouse Adducts: A Visible Light Photoswitch Derived from Furfural. eScholarship, University of California. Available at: [Link]

  • Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances. Available at: [Link]

  • Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. Molecules. Available at: [Link]

  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. Available at: [Link]

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research. Available at: [Link]

  • Optical and electrochemical properties of the furan-bridged chromophore, RFTzR. ResearchGate. Available at: [Link]

  • Synthesis of indole-based chromophores with a tricyanofuranyl acceptor and the study of the effect of the quinoxalinone core in. Semantic Scholar. Available at: [Link]

  • Synthesis and photophysical and photovoltaic properties of porphyrin-furan and -thiophene alternating copolymers. Tohoku University Repository. Available at: [Link]

  • Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Applications of furan and its derivative. Slideshare. Available at: [Link]

  • Furan-containing Polymeric Materials: Harnessing the Diels-Alder Chemistry for Biomedical Applications. ResearchGate. Available at: [Link]

  • IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Zenodo. Available at: [Link]

  • Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Small. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Modulation of Donor-Acceptor Distance in a Series of Carbazole Push-Pull Dyes; A Spectroscopic and Computational Study. Molecules. Available at: [Link]

  • Furan and benzochalcogenodiazole based multichromic polymers via a donor–acceptor approach. Polymer Chemistry. Available at: [Link]

  • acceptor based thermally activated delayed fluorescent materials. Materials Chemistry Frontiers. Available at: [Link]

  • Synthesis of 5,5′-Diformyl-2,2′-difuran from 2-Furfural by Photochemical Aryl Coupling. Molecules. Available at: [Link]

  • Donor-acceptor polymer complex formation in solution confirmed by spectroscopy and atomic-scale modelling. Chalmers University of Technology Research. Available at: [Link]

  • Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. IntechOpen. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Dipropylamino)furan-2-carbaldehyde

Welcome to the dedicated technical support resource for the synthesis of 5-(Dipropylamino)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the synthesis of 5-(Dipropylamino)furan-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction outcomes.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format to help you navigate and resolve common problems encountered during the synthesis of 5-(Dipropylamino)furan-2-carbaldehyde, which is typically achieved via a Vilsmeier-Haack reaction.

Q1: My reaction yield is significantly lower than expected, or I'm observing no product formation. What are the primary causes?

Low or no yield is a frequent issue stemming from several critical factors related to the Vilsmeier-Haack reaction's sensitivity.

  • Moisture Contamination: The Vilsmeier reagent, the active formylating agent, is highly reactive towards water.[1] Any moisture present in the reaction setup, including in your solvents or on the glassware, will quench the reagent and halt the reaction.

    • Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting materials are dry.

  • Reagent Purity: The quality of your phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) is paramount.[1] Aged or improperly stored DMF can contain dimethylamine, which can lead to unwanted side reactions.

    • Solution: Use freshly distilled or high-purity, commercially available POCl₃ and DMF for best results.

  • Inadequate Temperature Control: The formation of the Vilsmeier reagent and its subsequent reaction with the furan substrate are exothermic.[2][3][4] Uncontrolled temperature increases can lead to the degradation of the thermally unstable Vilsmeier reagent and the sensitive furan ring, often resulting in the formation of intractable tars.[1][2]

    • Solution: Initiate the reaction at low temperatures (0°C or below) using an ice-salt bath. Maintain strict temperature control throughout the addition of reagents, and ensure vigorous stirring to dissipate heat effectively.[2]

  • Substrate Reactivity: While the dipropylamino group is strongly activating, other substituents on the furan ring could deactivate it, requiring more forceful reaction conditions that might, in turn, promote degradation.[1]

    • Solution: For less reactive substrates, a carefully controlled, gradual increase in temperature may be necessary. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to find the optimal temperature profile.

Q2: I'm observing the formation of a dark, tar-like substance in my reaction flask. What is causing this and how can it be prevented?

The formation of a dark, polymeric tar is a common sign of reaction failure, primarily due to excessive heat.

  • Cause: The highly exothermic nature of the Vilsmeier-Haack reaction can create localized "hot spots" if not managed properly, leading to the polymerization and degradation of the electron-rich furan starting material.[1][2]

  • Prevention:

    • Strict Temperature Control: Maintain a low and stable temperature (typically 0°C to 10°C) during both the formation of the Vilsmeier reagent and the addition of the 5-(dipropylamino)furan substrate.[1] The use of a cryocooler or an ice-salt bath is highly recommended for precise temperature management.

    • Slow Reagent Addition: Add the POCl₃ to the DMF in a dropwise manner with vigorous stirring to ensure efficient heat dissipation.[1] Similarly, the addition of the furan substrate to the Vilsmeier reagent should also be slow and controlled.

Q3: My final product is impure, and I'm having difficulty with purification. What are the likely impurities and how can I improve the purification process?

Impurities can arise from side reactions or incomplete reaction, complicating the purification process.

  • Potential Impurities:

    • Unreacted Starting Material: If the reaction does not go to completion, you will have leftover 5-(dipropylamino)furan.

    • Side-Products from Overheating: As mentioned, overheating can lead to a variety of degradation products.

    • Hydrolysis Products: Incomplete hydrolysis of the iminium salt intermediate during workup can lead to impurities.

  • Improving Purification:

    • Careful Work-up: The hydrolysis of the intermediate iminium salt is a critical step.[5][6] This is typically achieved by carefully quenching the reaction mixture with an aqueous solution of a base like sodium bicarbonate or sodium hydroxide. This step can also be exothermic and should be performed with cooling.[7]

    • Extraction: After quenching, the product is typically extracted into an organic solvent. Ensure thorough extraction to maximize recovery.

    • Column Chromatography: Silica gel column chromatography is often the most effective method for purifying the final product.[3][8][9] A gradient elution with a solvent system like hexanes and ethyl acetate is a good starting point. Monitor the fractions carefully by TLC to isolate the pure 5-(Dipropylamino)furan-2-carbaldehyde.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of 5-(Dipropylamino)furan-2-carbaldehyde.

Q1: What is the underlying mechanism of the Vilsmeier-Haack reaction for this synthesis?

The Vilsmeier-Haack reaction is a formylation reaction that introduces an aldehyde group onto an electron-rich aromatic ring.[10][11] The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form a chloroiminium ion, which is the electrophilic Vilsmeier reagent.[5][6]

  • Electrophilic Aromatic Substitution: The electron-rich 5-(dipropylamino)furan attacks the electrophilic Vilsmeier reagent.[10] Subsequent elimination and hydrolysis of the resulting iminium salt intermediate yield the final aldehyde product.[5][11]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Furan 5-(Dipropylamino)furan Furan->Intermediate + Vilsmeier Reagent Product 5-(Dipropylamino)furan-2-carbaldehyde Intermediate->Product Hydrolysis (H₂O) Troubleshooting_Workflow Start Low Yield or No Product Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Reagents Verify Reagent Purity Start->Check_Reagents Check_Temp Review Temperature Control Start->Check_Temp Check_Workup Evaluate Work-up Procedure Start->Check_Workup Solution_Moisture Use Anhydrous Conditions Check_Moisture->Solution_Moisture Solution_Reagents Use Fresh/High-Purity Reagents Check_Reagents->Solution_Reagents Solution_Temp Maintain Low & Stable Temperature Check_Temp->Solution_Temp Solution_Workup Ensure Complete Hydrolysis & Extraction Check_Workup->Solution_Workup

Sources

Optimization

Troubleshooting degradation of 5-(Dipropylamino)furan-2-carbaldehyde during long-term storage

Introduction for the Researcher This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-(Dipropylamino)furan-2-carbaldehyde in their experimental workflows. The stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Researcher

This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-(Dipropylamino)furan-2-carbaldehyde in their experimental workflows. The stability of this reagent is critical for the reproducibility and success of your research. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you manage and mitigate the degradation of this compound during long-term storage. Our goal is to provide you with the expertise to not only identify potential issues but also to understand their chemical origins and implement effective solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of 5-(Dipropylamino)furan-2-carbaldehyde.

FAQ 1: My previously clear or light-yellow solution of 5-(Dipropylamino)furan-2-carbaldehyde has turned dark yellow or brown. What's happening?

This discoloration is a primary indicator of compound degradation.[1][2] The aldehyde and furan moieties are susceptible to oxidation and polymerization when exposed to environmental factors like air, light, and heat. The formation of conjugated polymeric structures is a common cause of the observed color change. The aldehyde group is particularly prone to oxidation, which can initiate these polymerization reactions.[2]

FAQ 2: What are the primary chemical pathways that lead to the degradation of this compound?

There are two main degradation pathways to consider for 5-(Dipropylamino)furan-2-carbaldehyde:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 5-(Dipropylamino)furan-2-carboxylic acid. This process is often accelerated by the presence of oxygen.

  • Polymerization: Furan derivatives, especially in the presence of acidic conditions or light, can undergo ring-opening and subsequent polymerization, leading to the formation of complex, often colored, resinous materials.[1][2]

The electron-donating nature of the dipropylamino group at the 5-position can increase the electron density of the furan ring, potentially influencing its susceptibility to oxidative and acid-catalyzed degradation pathways.

FAQ 3: What are the optimal storage conditions for 5-(Dipropylamino)furan-2-carbaldehyde to ensure its long-term stability?

To minimize degradation, long-term storage should be under the following conditions, which are based on best practices for similar furan-2-carbaldehyde derivatives:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group by displacing oxygen.
Light Amber Vial / Protection from LightLight can provide the energy to initiate degradation pathways.[1][3]
Container Tightly Sealed Glass VialPrevents exposure to air and moisture. Ensure the container is properly sealed.[4]

This data is synthesized from storage recommendations for structurally similar compounds.[5][6][7]

FAQ 4: I suspect my stock of 5-(Dipropylamino)furan-2-carbaldehyde has degraded. How can I confirm this and assess its purity?

You can assess the purity of your compound using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity and identifying degradation products.

A noticeable change in the compound's physical appearance (e.g., from a solid or oil to a viscous, dark liquid or solid) is a strong qualitative indicator of degradation.

FAQ 5: Can I still use a batch of 5-(Dipropylamino)furan-2-carbaldehyde that shows signs of minor degradation?

Using a degraded batch of any reagent is not recommended as it can lead to inconsistent and unreliable experimental results. The presence of impurities can interfere with your reactions, leading to lower yields, unexpected side products, and difficulty in purification. It is always best to use a fresh, high-purity batch of the compound for your experiments.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 5-(Dipropylamino)furan-2-carbaldehyde. This method is based on established principles for the analysis of furanic compounds.[8]

Objective: To quantify the percentage of pure 5-(Dipropylamino)furan-2-carbaldehyde and detect the presence of degradation products.

Materials:

  • 5-(Dipropylamino)furan-2-carbaldehyde sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

  • HPLC vials

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution may be necessary to separate the main compound from its degradation products. A typical starting point could be a 50:50 mixture, adjusting as needed for optimal separation.

  • Standard Solution Preparation: Accurately weigh and dissolve a small amount of a trusted, high-purity standard of 5-(Dipropylamino)furan-2-carbaldehyde in methanol to create a stock solution. From this, prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Prepare a solution of your stored 5-(Dipropylamino)furan-2-carbaldehyde in methanol at a concentration within the range of your calibration curve.[8]

  • Filtration: Filter all solutions (standards and sample) through a 0.45 µm syringe filter into HPLC vials.[8]

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the UV detection wavelength. A wavelength of around 280-320 nm is a reasonable starting point for this class of compounds.

    • Inject the standards and the sample.

  • Data Analysis:

    • Identify the peak corresponding to 5-(Dipropylamino)furan-2-carbaldehyde based on the retention time of the standard.

    • New peaks, often with different retention times, may indicate degradation products.

    • Calculate the purity of your sample by comparing the peak area of the main compound to the total area of all peaks (assuming all components have a similar response factor at the chosen wavelength).

Protocol 2: Recommended Long-Term Storage of 5-(Dipropylamino)furan-2-carbaldehyde

Objective: To provide a step-by-step procedure for the proper long-term storage of 5-(Dipropylamino)furan-2-carbaldehyde to minimize degradation.

Materials:

  • 5-(Dipropylamino)furan-2-carbaldehyde

  • Amber glass vials with screw caps and PTFE septa

  • Inert gas (Argon or Nitrogen) with a regulator and tubing

  • Refrigerator (2-8°C)

Procedure:

  • Aliquotting: If you have a large batch of the compound, it is highly recommended to aliquot it into smaller, single-use vials. This avoids repeated opening and closing of the main container, which introduces air and moisture.

  • Inert Atmosphere: Place the opened vial containing the aliquot in a glove box or use a Schlenk line to flush the vial with an inert gas (argon or nitrogen) for 1-2 minutes. This will displace any oxygen from the headspace.

  • Sealing: Immediately and tightly seal the vial with the cap.

  • Labeling: Clearly label each vial with the compound name, date, and any other relevant information.

  • Storage: Place the sealed vials in a refrigerator at 2-8°C, protected from light.

Part 3: Visualizing Degradation and Workflow

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that can lead to the degradation of 5-(Dipropylamino)furan-2-carbaldehyde.

5-(Dipropylamino)furan-2-carbaldehyde 5-(Dipropylamino)furan-2-carbaldehyde Oxidation_Product 5-(Dipropylamino)furan-2-carboxylic acid 5-(Dipropylamino)furan-2-carbaldehyde->Oxidation_Product  [O] (Air, Light) Polymerization_Product Colored Polymeric Byproducts 5-(Dipropylamino)furan-2-carbaldehyde->Polymerization_Product  Acid/Light/Heat

Caption: Key degradation pathways for 5-(Dipropylamino)furan-2-carbaldehyde.

Diagram 2: Workflow for Stability Assessment

This diagram outlines the logical steps to take when you suspect degradation of your compound.

A Visual Inspection (Color Change, Viscosity) B Purity Assessment (HPLC Analysis) A->B C Degradation Confirmed? B->C D Discard and Procure Fresh Stock C->D Yes F Proceed with Experiment C->F No E Implement Proper Storage Protocol D->E

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • International Furan Chemicals BV. FURFURAL.
  • National Center for Biotechnology Information. (2018). Furfural. PubChem Compound Summary for CID 7362. Retrieved from [Link]

  • API. (2019, January 8). Furan-2. Retrieved from [Link]

  • Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants, 24(9), 935–942.
  • Gasz,A., & Rak, J. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3028.
  • Gasz, A., & Rak, J. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3028.
  • Request PDF. (2025, November 10). 2-Aminofurans and 3-Aminofurans. Retrieved from [Link]

  • BenchChem. (2025, December).
  • ResearchGate. (n.d.). Formation of 3-Aminofuran-2-(5H)-ones and 3-Amino-1H-pyrrole-2,5-diones by Rearrangement of Isoxazolidines. Retrieved from [Link]

  • Gaisbauer, R., & Gaisbauer, G. A. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1659.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: FT-IR Analysis of 5-propylfuran-2-carbaldehyde.
  • Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2010). Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14. Proceedings of the National Academy of Sciences, 107(11), 4919–4924.
  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied microbiology and biotechnology, 92(6), 1095–1105.
  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied microbiology and biotechnology, 92(6), 1095–1105.

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 5-(Dipropylamino)furan-2-carbaldehyde Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis and downstream application of push-pull furan systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis and downstream application of push-pull furan systems.

5-(Dipropylamino)furan-2-carbaldehyde is a highly polarized, electron-rich furan derivative (a donor-π-acceptor system) widely used as a building block for hemicyanine dyes, non-linear optical (NLO) materials, and fluorescent probes[1]. Because of the intense electronic communication between the electron-donating dipropylamino group and the electron-withdrawing formyl group, the reactivity of this molecule—both during its synthesis and in subsequent condensations—is exquisitely sensitive to solvent environments.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure your experiments succeed.

Part 1: Troubleshooting FAQs

Q1: Why is my SNAr synthesis of 5-(Dipropylamino)furan-2-carbaldehyde from 5-bromo-2-furaldehyde failing in ethanol?

The Causality: You are experiencing a classic solvent mismatch. Ethanol is a polar protic solvent. It forms strong hydrogen bonds with the lone pair of your nucleophile (dipropylamine), effectively "shielding" it and drastically reducing its nucleophilicity. Furthermore, Nucleophilic Aromatic Substitution (SNAr) on a furan ring requires the stabilization of a highly polar, anionic Meisenheimer-like transition state. The Solution: Switch to a polar aprotic solvent like Dimethylsulfoxide (DMSO) . DMSO acts as a hydrogen-bond acceptor but not a donor, leaving the amine's lone pair "naked" and highly reactive. Its high dielectric constant ( ε=46.7 ) perfectly stabilizes the charge-separated transition state without quenching the nucleophile, leading to yields often exceeding 85%[2].

Q2: During the Knoevenagel condensation of 5-(Dipropylamino)furan-2-carbaldehyde with indolium salts, I get low yields in DMF. Why?

The Causality: While DMF is excellent at dissolving your starting materials, it fails to drive the reaction equilibrium. A Knoevenagel condensation involves an aldol-type addition followed by a dehydration step. DMF does not facilitate the necessary proton-shuttling required for this mechanism. More critically, the highly conjugated hemicyanine dye product remains highly soluble in DMF, meaning the reaction reaches an unfavorable equilibrium. The Solution: Use a polar protic solvent like Absolute Ethanol (EtOH) with a catalytic amount of piperidine. Ethanol facilitates the necessary proton transfers. Crucially, as the highly conjugated, hydrophobic dye forms, it becomes insoluble in cold ethanol and precipitates out of solution. This precipitation removes the product from the liquid phase, driving the equilibrium to completion via Le Chatelier's principle[2].

Q3: How do I prevent the degradation of 5-(Dipropylamino)furan-2-carbaldehyde during storage or prolonged reactions?

The Causality: The dialkylamino group renders the furan ring highly electron-rich, making it susceptible to auto-oxidation and electrophilic attack when exposed to light and dissolved oxygen, particularly in non-polar solvents where the push-pull dipole is poorly stabilized. The Solution: Store the isolated compound neat (solvent-free) under an inert atmosphere (Argon/N 2​ ) at -20°C. For prolonged reactions, always degas your solvents (e.g., sparging with N 2​ for 15 minutes) to prevent oxidative degradation of the furan core.

Part 2: Solvent Performance Matrix

To aid in your experimental design, the following table summarizes the quantitative impact of solvent selection on the two primary workflows involving 5-(Dipropylamino)furan-2-carbaldehyde.

SolventTypeDielectric Constant ( ε )SNAr Yield (%)Knoevenagel Yield (%)Mechanistic Role & Observation
DMSO Polar Aprotic46.785 - 90% < 30%Optimal for SNAr. Stabilizes the anionic transition state; leaves amine nucleophile unhindered.
DMF Polar Aprotic36.770 - 75%< 40%Good for SNAr, but fails to drive Knoevenagel dehydration due to high product solubility.
Ethanol Polar Protic24.5< 20%85 - 95% Optimal for Knoevenagel. Facilitates proton shuttling; drives equilibrium via product precipitation.
Toluene Non-Polar2.4< 5%~ 50%Poor for both. Cannot stabilize charge separation in SNAr; sluggish condensation kinetics.

Part 3: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. If the visual cues (e.g., color changes, precipitation) do not occur as described, halt the protocol and verify your solvent purity.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Adapted from established dialkylamino-furan methodologies[2].

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-furaldehyde (1.0 eq, 10 mmol) in 15 mL of anhydrous, degassed DMSO.

  • Catalysis (Optional): Add 1-2 drops of a phase transfer catalyst such as Aliquat 336 to enhance reaction kinetics[2].

  • Nucleophile Addition: Slowly add dipropylamine (10.0 eq, 100 mmol). Note: The massive excess acts as both the nucleophile and the acid scavenger to neutralize the HBr byproduct.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 48 hours. The solution will darken significantly.

  • Workup: Cool to room temperature. Remove the excess volatile dipropylamine under reduced pressure. Partition the remaining mixture between Ethyl Acetate (50 mL) and Brine (50 mL) to wash out the DMSO.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to isolate the product.

Protocol B: Knoevenagel Condensation to Hemicyanine Dye
  • Preparation: Dissolve 5-(Dipropylamino)furan-2-carbaldehyde (1.2 eq) and your chosen active methylene compound (e.g., 5-chloro-1,2,3,3-tetramethylpseudoindolium perchlorate, 1.0 eq) in 20 mL of absolute ethanol[2].

  • Initiation: Add 1-2 drops of piperidine. Self-Validation Cue: The solution should immediately begin shifting in color (typically towards deep red/violet) indicating the onset of the aldol addition.

  • Reaction: Reflux the mixture for 4 to 5 hours.

  • Isolation: Remove the heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath. The highly conjugated dye will precipitate as a crystalline solid[2].

  • Purification: Vacuum filter the precipitate and wash with cold ethanol to remove unreacted starting materials.

Part 4: Workflow & Solvent Logic Visualization

The following diagram illustrates the critical solvent decision points in the lifecycle of 5-(Dipropylamino)furan-2-carbaldehyde.

G A Precursors: 5-Bromo-2-furaldehyde + Dipropylamine B SNAr Reaction (Polar Aprotic) A->B DMSO / 80°C F Failure: Protic Solvents (EtOH) quench nucleophile A->F EtOH C 5-(Dipropylamino) furan-2-carbaldehyde B->C 85% Yield D Knoevenagel Condensation (Polar Protic) C->D Indolium Salt EtOH / Piperidine G Failure: Aprotic Solvents (DMF) prevent precipitation C->G DMF E Push-Pull Hemicyanine Dye D->E 90% Yield (Precipitation)

Workflow and solvent optimization logic for 5-(Dipropylamino)furan-2-carbaldehyde synthesis.

References[1] Title: 5-(Diethylamino)-2-furaldehyde

Sources

Optimization

How to minimize side products in 5-(Dipropylamino)furan-2-carbaldehyde formylation

Topic: Minimizing Side Products in the Synthesis of 5-(Dipropylamino)furan-2-carbaldehyde Target Audience: Researchers, Application Scientists, and Drug Development Professionals Welcome to the Technical Support Center....

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Side Products in the Synthesis of 5-(Dipropylamino)furan-2-carbaldehyde Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Because 2-aminofurans are exceptionally electron-rich, they present unique synthetic challenges during electrophilic aromatic substitution. This guide provides field-proven troubleshooting, mechanistic causality, and a self-validating protocol to ensure high-yield formylation while suppressing polymerization and ring-opening side reactions.

📑 Diagnostic FAQs & Troubleshooting Guide

Q1: Why does my reaction mixture turn into a black, intractable tar shortly after adding the furan substrate? A1: This is caused by acid-catalyzed resinification (polymerization) . The dipropylamino group strongly donates electron density into the furan ring, making it hyper-reactive[1]. The Vilsmeier reagent (generated from POCl₃ and DMF) inherently produces hydrogen chloride (HCl) as a byproduct. If the substrate is added at room temperature, the localized heat of the reaction combined with the acidic environment causes the furan to polymerize before the formylation can complete.

  • Resolution: Strictly maintain the reaction at 0 °C during the substrate addition. Use a co-solvent like anhydrous dichloromethane (DCM) to dissipate localized heat and dilute the reactive intermediates.

Q2: LC-MS analysis of my crude mixture shows a mass corresponding to a ring-opened side product. How do I prevent furan ring cleavage? A2: Ring-opening is a direct consequence of improper aqueous workup. The intermediate in a Vilsmeier-Haack reaction is a chloroiminium salt. When quenched with unbuffered water, the rapid hydrolysis releases a massive spike of HCl and phosphoric acid, dropping the pH drastically. Acidic aqueous conditions rapidly cleave electron-rich furans [2].

  • Resolution: Implement a reverse-quench into a cold buffer . Pour the reaction mixture into a vigorously stirred, ice-cold saturated solution of sodium acetate (NaOAc). This immediately buffers the generated acid to a mild pH (6–7), safely hydrolyzing the iminium intermediate to the target 5-(dipropylamino)furan-2-carbaldehyde without compromising the furan core.

Q3: I am detecting dialdehyde (over-formylation) side products. What went wrong? A3: Over-formylation occurs when the Vilsmeier reagent is used in excessive stoichiometric amounts. Because the C3 and C4 positions of 2-(dipropylamino)furan are also activated, excess electrophile will attack these positions once the C5 position is occupied.

  • Resolution: Maintain a strict 1.0 : 1.1 molar ratio of substrate to Vilsmeier reagent.

Q4: Can I use oxalyl chloride instead of POCl₃ to generate the Vilsmeier reagent? A4: Yes. For highly acid-sensitive substrates, oxalyl chloride is a milder alternative [3]. It reacts with DMF to form the same active electrophile (chloroiminium ion), but its byproducts are gases (CO, CO₂, and HCl). Because the gases can be partially vented under a nitrogen sweep, the residual acid load in the reaction mixture is significantly lower than when using POCl₃.

📊 Performance Metrics: Impact of Reaction Parameters

To illustrate the causality between experimental choices and reaction outcomes, the following table summarizes quantitative data based on standard optimization matrices for 2-aminofuran formylations.

Reaction ParameterCondition TestedTarget Aldehyde Yield (%)Polymer/Tar (%)Ring-Opened Byproducts (%)
Quench Method Unbuffered H₂O (RT)< 30%> 40%~ 30%
Quench Method Sat. aq. NaOAc (0 °C)> 85% < 5% < 5%
Addition Temp. Substrate added at RT< 40%> 50%~ 10%
Addition Temp. Substrate added at 0 °C> 85% < 5% < 5%
Stoichiometry 2.0 eq POCl₃~ 60%~ 20%~ 20% (Dialdehyde)

⚙️ Visual Workflows & Mechanistic Pathways

Mechanistic Divergence During Hydrolysis

The diagram below illustrates the critical logical pathway during the workup phase. The choice of quench directly dictates whether the iminium intermediate resolves into the target product or degrades.

Pathways Start Iminium Intermediate (Post-Electrophilic Attack) Sub1 Mild Buffered Quench (pH 6-7, NaOAc at 0 °C) Start->Sub1 Optimal Sub2 Harsh Acidic Quench (Unbuffered H2O) Start->Sub2 Sub-optimal Target Target Aldehyde (5-(Dipropylamino)furan-2-carbaldehyde) Sub1->Target Side1 Furan Ring Opening Sub2->Side1 Side2 Polymerization / Tar Sub2->Side2

Mechanistic divergence based on hydrolysis conditions during Vilsmeier-Haack workup.

Standard Operating Procedure (SOP) Workflow

Workflow A 1. Vilsmeier Reagent Prep (POCl3 + DMF at 0 °C) B 2. Substrate Addition (2-(Dipropylamino)furan in DCM) A->B C 3. Electrophilic Attack (Stir at 0 °C to RT) B->C D 4. Buffered Hydrolysis (Cold aq. NaOAc reverse-quench) C->D E 5. Phase Separation (Extract with DCM) D->E F 6. Target Product (Purification via Silica Gel) E->F

Experimental Workflow for Vilsmeier-Haack Formylation of 2-(Dipropylamino)furan.

🧪 Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next phase.

Reagents Required:

  • 2-(Dipropylamino)furan (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.5 M relative to substrate)

  • Saturated aqueous Sodium Acetate (NaOAc)

Step 1: Vilsmeier Reagent Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with N₂.

  • Add anhydrous DMF and anhydrous DCM to the flask. Cool the mixture to 0 °C using an ice-water bath.

  • Add POCl₃ dropwise over 15 minutes using a syringe pump to maintain the internal temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

Validation Checkpoint: The solution should transition from clear to a pale yellow, slightly viscous liquid. This confirms the successful formation of the chloroiminium ion (Vilsmeier reagent).

Step 2: Substrate Addition

  • Dissolve 2-(dipropylamino)furan in a minimal amount of anhydrous DCM.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C over 30 minutes.

Causality Note: Slow addition at 0 °C prevents the exothermic reaction from triggering acid-catalyzed polymerization of the electron-rich furan.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Stir for 1–2 hours.

Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The highly polar iminium intermediate will stay at the baseline, while the starting material spot will disappear.

Step 4: Buffered Hydrolysis (Critical Step)

  • Prepare a large beaker containing 10 volumes (relative to reaction volume) of vigorously stirred, ice-cold saturated aqueous NaOAc.

  • Reverse-quench: Slowly pour the organic reaction mixture into the cold buffer.

  • Stir vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the iminium salt to the aldehyde.

Validation Checkpoint: The pH of the aqueous layer should remain between 6 and 7. If it drops below 5, add more NaOAc.

Step 5: Isolation and Purification

  • Transfer the mixture to a separatory funnel and extract three times with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 5-(dipropylamino)furan-2-carbaldehyde.

📚 References

  • Title: Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxolan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Review Article on Vilsmeier-Haack Reaction Source: International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS) URL: [Link]

Troubleshooting

Technical Support Center: Purification Techniques for 5-(Dipropylamino)furan-2-carbaldehyde Crude Mixtures

A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide offers in-depth technical support for the purification of crude 5-(Dipropylamino)furan-2-carbaldehyde, a crucial process for en...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers in-depth technical support for the purification of crude 5-(Dipropylamino)furan-2-carbaldehyde, a crucial process for ensuring the quality and reliability of subsequent experiments. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower you in your research.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of 5-(Dipropylamino)furan-2-carbaldehyde, providing practical solutions and preventative strategies.

Question: My crude product is a dark, oily, or tar-like substance. How can I effectively purify it?

Answer:

The appearance of a dark, oily, or tar-like crude product often indicates the presence of polymeric byproducts or degradation. This is a common issue with furan-based aldehydes, which can be sensitive to heat and acidic conditions.[1] A systematic, multi-step purification approach is recommended.

Initial Workup and Extraction:

  • Acid-Base Extraction: This is a highly effective initial step to separate the basic amine product from neutral or acidic impurities.

    • Dissolve the crude mixture in an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The desired product will form a salt and move into the aqueous phase.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

    • Neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline.

    • Extract the product back into an organic solvent.

    • Dry the organic layer with an anhydrous salt like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

Chromatographic Purification:

If the product remains oily after extraction, column chromatography is the next logical step. The choice of stationary and mobile phases is critical to prevent product degradation.

  • Stationary Phase: While silica gel is common, its acidic nature can cause decomposition of furan rings.[1][2] It is advisable to use deactivated silica gel. This can be achieved by preparing a slurry of silica gel in the chosen eluent system containing 1-2% triethylamine.

  • Mobile Phase (Eluent): A gradient elution is generally most effective.

    • Recommended Starting Solvent System: Begin with a non-polar solvent mixture, such as 95:5 Hexanes:Ethyl Acetate.

    • Gradient: Gradually increase the proportion of the more polar solvent. The inclusion of a small amount of triethylamine (0.1-1%) in the eluent can help prevent streaking of the amine product on the column.

Question: I am observing significant product decomposition during column chromatography. What are the likely causes and how can I mitigate this?

Answer:

Furan rings, especially when substituted with electron-donating groups, can be unstable on silica gel.[1][2]

Causality and Mitigation:

  • Acidic Stationary Phase: Standard silica gel is acidic and can catalyze the polymerization of furan derivatives.[1][2]

    • Solution:

      • Deactivated Silica: Use silica gel that has been pre-treated with a base like triethylamine.

      • Alternative Stationary Phases: Consider using less acidic supports such as alumina (neutral or basic) or Florisil.

  • Prolonged Contact Time: The longer the compound is on the column, the greater the chance of degradation.

    • Solution:

      • Flash Chromatography: Utilize flash chromatography to reduce the time the compound spends on the stationary phase.

      • Optimized Solvent System: Determine the ideal solvent system using thin-layer chromatography (TLC) beforehand. An Rf value of 0.3-0.4 for the product is a good target for efficient separation.

Workflow for Purification Strategy

G Crude_Product Crude 5-(Dipropylamino)furan-2-carbaldehyde (Dark Oil/Tar) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography If oily Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization If solidifies Column_Chromatography->Recrystallization For final polishing Pure_Product Pure Product Column_Chromatography->Pure_Product If high purity Recrystallization->Pure_Product

Caption: Decision workflow for purifying crude 5-(Dipropylamino)furan-2-carbaldehyde.

Question: My final product purity is low after recrystallization. What are some effective solvent systems to try?

Answer:

The key to successful recrystallization is finding a solvent or solvent mixture where the product is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain in solution.[3][4]

Recommended Solvent Systems for Recrystallization:

Solvent SystemRationale
Hexanes or Heptane Good for "oiling out" less polar impurities. The product may have limited solubility even when hot.
Hexanes/Ethyl Acetate Mixture A versatile system. Dissolve the compound in a minimum of hot ethyl acetate, then add hot hexanes until the solution becomes cloudy. Allow to cool slowly.[5]
Isopropanol/Water Mixture Dissolve in hot isopropanol and add water dropwise until turbidity appears. Reheat to clarify, then cool.
Toluene Can be effective for removing certain impurities.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Test the solubility of a small amount of your product in various solvents at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.[3]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[5]

  • Drying: Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Question: What is the expected appearance and stability of pure 5-(Dipropylamino)furan-2-carbaldehyde?

Answer:

Pure 5-(Dipropylamino)furan-2-carbaldehyde can be a liquid, solid, or semi-solid. Similar furan-2-carbaldehyde derivatives are often colorless to yellow or brown oily liquids that can darken upon exposure to air and light.[6] For long-term storage, it is recommended to keep the compound under an inert atmosphere (argon or nitrogen) at 2-8°C.[2]

Question: What are the most common impurities formed during the synthesis of this compound?

Answer:

The impurities will depend on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials.

  • Products of Side Reactions: Depending on the specific synthesis, these could include over- or under-alkylated products.

  • Oxidation Products: The aldehyde can be oxidized to a carboxylic acid.[2]

  • Polymerization Products: Furan derivatives are known to polymerize, especially in the presence of acid and heat.[1][2]

Question: Which analytical techniques are best suited for assessing the purity of the final product?

Answer:

A combination of analytical methods is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining purity. A C18 column with a mobile phase of acetonitrile and water is a common starting point for furan derivatives.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile furan derivatives. An HP-5MS column has been shown to be effective for separating various furan derivatives.[8][9][10]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to assess purity and monitor the progress of purification.

Analytical Workflow for Purity Assessment

G Purified_Product Purified Product TLC TLC (Qualitative) Purified_Product->TLC NMR NMR (¹H, ¹³C) (Structural Confirmation & Purity) Purified_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purified_Product->MS HPLC_GC HPLC/GC (Quantitative Purity) Purified_Product->HPLC_GC Final_Assessment Final Purity Assessment TLC->Final_Assessment NMR->Final_Assessment MS->Final_Assessment HPLC_GC->Final_Assessment

Caption: Recommended analytical workflow for purity assessment of the final product.

References

  • Guan, Y. et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 773. [Link]

  • Guan, Y. et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed, 36879203. [Link]

  • SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7362, Furfural. [Link]

  • Chen, Y.-C. et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7737–7747. [Link]

  • Omar, A. M. et al. (2022). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Li, X. et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Food Chemistry, 141(3), 2535–2542. [Link]

  • Google Patents. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf)
  • vlab.amrita.edu. Recrystallization. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • ResearchGate. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • Google Patents.
  • National Toxicology Program. Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Landscape of 5-(Dipropylamino)furan-2-carbaldehyde: A Comparative ¹H and ¹³C NMR Analysis

Introduction: Elucidating a Novel Furan Derivative In the landscape of pharmaceutical and materials science research, furan derivatives are of significant interest due to their diverse biological activities and utility a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Elucidating a Novel Furan Derivative

In the landscape of pharmaceutical and materials science research, furan derivatives are of significant interest due to their diverse biological activities and utility as synthetic intermediates.[1] 5-(Dipropylamino)furan-2-carbaldehyde is a molecule that combines the reactive aldehyde functionality with the electron-donating dipropylamino group, creating a system with unique electronic properties worthy of investigation. The definitive structural confirmation and purity assessment of such molecules are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.

This guide provides an in-depth, comparative analysis of the predicted ¹H and ¹³C NMR spectra of 5-(Dipropylamino)furan-2-carbaldehyde. By dissecting the molecule into its constituent fragments—the furan-2-carbaldehyde core and the N,N-dipropylamine substituent—we can logically predict the spectral features of the final compound. This comparative approach, grounded in foundational NMR principles and data from analogous structures, offers researchers a robust framework for identifying and characterizing this and similar molecules.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following numbering scheme will be used throughout this guide.

cluster_furan Furan Ring cluster_aldehyde Aldehyde Group cluster_amine Dipropylamino Group C2 C2 C3 C3 C_ald C6(CHO) C2->C_ald C4 C4 H3 H3 C5 C5 H4 H4 O1 O1 N N C5->N H_ald H6 C_alpha1 N->C_alpha1 C_alpha2 Cα' N->C_alpha2 C_beta1 C_alpha1->C_beta1 C_gamma1 C_beta1->C_gamma1 C_beta2 Cβ' C_alpha2->C_beta2 C_gamma2 Cγ' C_beta2->C_gamma2

Caption: Atom numbering scheme for 5-(Dipropylamino)furan-2-carbaldehyde.

Part 1: The ¹H NMR Spectrum - A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 5-(Dipropylamino)furan-2-carbaldehyde, we anticipate five distinct signals, two in the aromatic/vinylic region and three in the aliphatic region.

Predicted ¹H NMR Data
Atom LabelPredicted Shift (ppm)MultiplicityIntegrationRationale and Comparative Analysis
H6 (CHO)~9.4 - 9.6Singlet (s)1HThe aldehyde proton is highly deshielded and typically appears as a singlet. In the parent furan-2-carbaldehyde, this proton resonates around 9.64 ppm.[1] The electron-donating amino group at C5 may slightly shield this proton, causing a minor upfield shift.
H3~7.0 - 7.2Doublet (d)1HThis furan proton is coupled to H4. In 5-substituted furans, the H3 proton is typically downfield of H4. For comparison, in 5-propylfuran-2-carbaldehyde, H3 appears at 7.16 ppm.[2]
H4~6.1 - 6.3Doublet (d)1HCoupled to H3. The strong electron-donating effect of the adjacent amino group significantly shields this proton, pushing it upfield. In 5-propylfuran-2-carbaldehyde, H4 is found at 6.23 ppm.[2] The more powerful donating effect of nitrogen should result in a similar or slightly more upfield shift.
Hα / Hα'~3.2 - 3.4Triplet (t)4HThese are the methylene protons directly attached to the nitrogen. In N,N-dipropylamine, the analogous protons resonate around 2.5 ppm.[3] Here, conjugation with the furan ring will deshield them further, shifting them downfield.
Hβ / Hβ'~1.6 - 1.8Sextet (m)4HThese central methylene protons are coupled to both Hα and Hγ. Their chemical shift is similar to that in N,N-dipropylamine, which is around 1.5 ppm.[3]
Hγ / Hγ'~0.9 - 1.0Triplet (t)6HThe terminal methyl protons are the most shielded. Their environment is nearly identical to that in N,N-dipropylamine, where they appear at approximately 0.9 ppm.[3]

Part 2: The ¹³C NMR Spectrum - Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment. For this molecule, we expect to see eight distinct carbon signals.

Predicted ¹³C NMR Data
Atom LabelPredicted Shift (ppm)Rationale and Comparative Analysis
C6 (CHO)~175 - 178The aldehyde carbonyl carbon is significantly deshielded. In 5-propylfuran-2-carbaldehyde, this carbon appears at 176.9 ppm.[2]
C5~168 - 172This carbon is directly attached to the electron-donating nitrogen atom, causing a very strong downfield shift (deshielding). This is a hallmark of vinylogous amides/enamines.
C2~150 - 153The C2 carbon is attached to the electronegative oxygen and the aldehyde group. Its chemical shift will be similar to that in other 5-substituted furan-2-carbaldehydes, like 5-propylfuran-2-carbaldehyde (151.8 ppm).[2]
C3~122 - 125This carbon's chemical shift is influenced by the aldehyde at C2. In 5-propylfuran-2-carbaldehyde, it appears at 123.5 ppm.[2]
C4~95 - 100The C4 carbon is strongly shielded by the powerful electron-donating effect of the amino group at C5, causing a significant upfield shift compared to unsubstituted furan.
Cα / Cα'~48 - 52These carbons are attached to the nitrogen. In N,N-dipropylamine, the analogous carbons are found in this region.[3]
Cβ / Cβ'~20 - 23The central methylene carbons. This value is consistent with the signal observed in N,N-dipropylamine (around 20.9 ppm).[2][3]
Cγ / Cγ'~11 - 12The terminal methyl carbons are the most shielded aliphatic carbons, consistent with the value of ~11-12 ppm seen in N,N-dipropylamine.[3]

Part 3: Direct Comparison with Foundational Fragments

The power of this analysis lies in comparing the predicted shifts with the known values of the molecular building blocks. This table highlights the electronic effects of combining the two moieties.

AtomFuran-2-carbaldehyde ¹³C (ppm)[1][4]N,N-Dipropylamine ¹³C (ppm)[3][5]Predicted 5-(Dipropylamino)furan-2-carbaldehyde ¹³C (ppm)Key Influence
C2 ~152.8-~150 - 153Minor change; position is distant from the C5 substituent.
C3 ~124.6-~122 - 125Minor change.
C4 ~112.7-~95 - 100 Significant upfield shift (shielding) due to the strong electron-donating nitrogen at C5.
C5 ~148.0-~168 - 172 Massive downfield shift (deshielding) due to direct attachment to nitrogen.
C(CHO) ~177.8-~175 - 178Minor change.
-~51.9~48 - 52Minor change.
-~20.9~20 - 23Minor change.
-~11.6~11 - 12Minor change.

The most dramatic shifts occur on the furan ring at positions C4 and C5, which directly reflects the powerful mesomeric effect of the amino group substituent.

Part 4: Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol should be followed. This procedure is designed to be a self-validating system for the accurate characterization of the title compound.

Methodology
  • Sample Preparation:

    • Accurately weigh 15-20 mg of the 5-(Dipropylamino)furan-2-carbaldehyde sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common, non-protic solvent that dissolves many organic compounds.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference).[7][8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.[9]

    • Tune and shim the probe to the CDCl₃ sample to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • The residual solvent peak for CDCl₃ will appear at ~7.26 ppm.[10][11]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

    • The solvent signal for CDCl₃ will appear as a triplet at ~77.16 ppm.[10][12]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra carefully.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Calibrate the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing weigh 1. Weigh 15-20 mg of Sample dissolve 2. Dissolve in 0.6 mL CDCl3 with TMS Standard weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer tune 4. Tune and Shim Spectrometer transfer->tune H1 5. Acquire 1H Spectrum (16-32 Scans) tune->H1 C13 6. Acquire 13C Spectrum (≥1024 Scans) tune->C13 process 7. Fourier Transform, Phase, and Calibrate H1->process C13->process analyze 8. Integrate (1H) and Assign Peaks process->analyze

Caption: Workflow for the acquisition and processing of NMR spectra.

Conclusion

This guide establishes a comprehensive and scientifically grounded prediction of the ¹H and ¹³C NMR spectra for 5-(Dipropylamino)furan-2-carbaldehyde. By leveraging comparative data from its foundational fragments, furan-2-carbaldehyde and N,N-dipropylamine, we have detailed the expected chemical shifts, multiplicities, and the electronic influences of the substituents. The provided experimental protocol offers a reliable method for obtaining high-quality data. This document serves as an essential resource for researchers, enabling the confident identification, structural verification, and further investigation of this and related furanic compounds.

References

  • BenchChem. (2025). Validating the Structure of 5-Propylfuran-2-carbaldehyde: A 2D NMR Comparison Guide. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Dipropylamine. BenchChem.
  • Gäb, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Gäb, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]

  • RSC. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Royal Society of Chemistry. [Link]

  • RSC. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H). Royal Society of Chemistry. [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Emery Pharma. [Link]

  • NMR Solvent Peaks. (n.d.). NMR Solvent Peaks. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • FooDB. (2020). Showing Compound Fur-2-aldehyde (FDB004219). FooDB. [Link]

  • ResearchGate. (n.d.). NMR Solvent Data Chart. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Eurisotop. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • SpectraBase. (n.d.). Di-2-propynylamine - Optional[1H NMR] - Spectrum. [Link]

  • Royal Society of Chemistry. (n.d.). One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources. [Link]

  • de Alencar, M. V. O., et al. (2022). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 27(23), 8206. [Link]

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Comparative

A Comparative Guide to HPLC Method Validation for Determining 5-(Dipropylamino)furan-2-carbaldehyde Purity

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities and the development of pharmaceutical products, the purity of starting materials and intermediates is of paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of pharmaceutical products, the purity of starting materials and intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 5-(Dipropylamino)furan-2-carbaldehyde, a key building block in various synthetic pathways. This document, intended for researchers, scientists, and drug development professionals, offers a validated HPLC method alongside a critical evaluation of alternative analytical strategies, supported by experimental data and adherence to international regulatory standards.

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like 5-(Dipropylamino)furan-2-carbaldehyde directly impacts the safety and efficacy of the final drug product. Impurities can arise from various sources, including the manufacturing process, degradation, or storage. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent guidelines for the validation of analytical procedures used to control the quality of drug substances and products.[1][2][3][4][5][6][7][8][9]

A robust and validated analytical method is therefore not just a quality control tool but a fundamental component of the drug development lifecycle. It ensures that the material used in preclinical and clinical studies is well-characterized and that the manufacturing process is consistent and controlled.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely recognized for its high resolution, sensitivity, and versatility.[10] For non-volatile and thermally labile compounds like many furan derivatives, HPLC is often the method of choice.[11]

Principle of the Validated HPLC Method

The method described herein utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify 5-(Dipropylamino)furan-2-carbaldehyde from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: A Validated HPLC Method

This protocol is designed to meet the validation requirements outlined in the ICH Q2(R1) and Q2(R2) guidelines.[1][4][5][7][12]

Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, with UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-15 min, 30-80% B; 15-20 min, 80% B; 20-21 min, 80-30% B; 21-25 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Method Validation Workflow:

The following diagram illustrates the key stages of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Purity Analysis Rob->Routine Implement

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1)[4][5][7]):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the main component in a placebo sample and by peak purity analysis using a diode array detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by recovery studies of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Analysis of a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: The effect of random events on the precision of the analytical procedure, evaluated by different analysts on different days and with different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.[5] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.

Comparative Analysis of Alternative Purity Determination Methods

While HPLC is a powerful technique, other methods can also be employed for purity assessment. The choice of method depends on the specific properties of the analyte and the nature of the expected impurities.

Gas Chromatography (GC)

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[11]

Applicability to 5-(Dipropylamino)furan-2-carbaldehyde: Direct analysis may be challenging if the compound has low volatility or is prone to thermal degradation. However, for volatile impurities, GC can be highly effective.[13] Derivatization can sometimes be used to increase volatility.[14]

Advantages:

  • Excellent for separating volatile impurities.

  • High sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[11]

Disadvantages:

  • Not suitable for non-volatile or thermally labile compounds.

  • Derivatization adds complexity and potential for side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Quantitative NMR (qNMR) determines the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[15][16]

Applicability to 5-(Dipropylamino)furan-2-carbaldehyde: qNMR is an excellent primary method for purity determination as it is a direct, non-destructive technique that does not require a reference standard of the analyte itself.[15][17][18][19]

Advantages:

  • Provides structural information, aiding in impurity identification.

  • A primary ratio method, often not requiring a specific reference standard for the analyte.[15]

  • Can detect and quantify a wide range of impurities, including those without a chromophore.[17]

Disadvantages:

  • Lower sensitivity compared to HPLC and GC.

  • Requires a highly pure internal standard.

  • Complex mixtures can lead to overlapping signals, complicating quantification.

Titrimetry

Principle: Titrimetric methods for aldehydes often involve a chemical reaction, such as oximation, where the aldehyde reacts with hydroxylamine hydrochloride to form an oxime and hydrochloric acid. The liberated acid is then titrated with a standard base.[20]

Applicability to 5-(Dipropylamino)furan-2-carbaldehyde: This method can determine the total aldehyde content but lacks specificity.

Advantages:

  • Simple, inexpensive, and does not require sophisticated instrumentation.

  • Can be highly accurate and precise for determining total aldehyde content.

Disadvantages:

  • Lacks specificity; it will quantify any aldehyde or ketone present in the sample.[20][21]

  • Less sensitive than chromatographic methods.

Karl Fischer Titration

Principle: This is a specific method for the determination of water content.[22][23][24]

Applicability to 5-(Dipropylamino)furan-2-carbaldehyde: Essential for determining the water content, which is a common impurity. However, aldehydes can interfere with conventional Karl Fischer reagents, requiring the use of specialized reagents.[22][24]

Advantages:

  • The gold standard for water content determination.

  • Rapid and accurate.[23]

Disadvantages:

  • Only determines water content.

  • Potential for side reactions with aldehydes requires special reagents.[22][24]

Data-Driven Comparison

The following table provides a comparative summary of the performance of each technique for the purity assessment of 5-(Dipropylamino)furan-2-carbaldehyde.

Analytical TechniqueSpecificitySensitivityPrecision (RSD)ThroughputImpurity Identification
HPLC-UV HighHigh< 2%HighPossible with MS detector
GC-FID Moderate to HighVery High< 2%HighPossible with MS detector
qNMR HighLow< 1%ModerateExcellent
Titrimetry LowLow< 1%HighNot Possible
Karl Fischer High (for water)High< 2%HighNot Applicable

Selecting the Appropriate Analytical Method

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following decision tree can guide the selection process.

Method_Selection Start Start: Purity Analysis of 5-(Dipropylamino)furan-2-carbaldehyde Q1 Need to quantify known and unknown impurities with high sensitivity? Start->Q1 HPLC Use Validated HPLC Method Q1->HPLC Yes Q2 Are volatile impurities a primary concern? Q1->Q2 No End Analysis Complete HPLC->End GC Use GC-MS Q2->GC Yes Q3 Need a primary method for absolute purity without a specific reference standard? Q2->Q3 No GC->End qNMR Use qNMR Q3->qNMR Yes Q4 Need a rapid, low-cost determination of total aldehyde content? Q3->Q4 No qNMR->End Titr Use Titrimetry Q4->Titr Yes KF Is water content the only parameter? Q4->KF No Titr->End KF_Method Use Karl Fischer Titration KF->KF_Method Yes KF->End No KF_Method->End

Caption: Decision Tree for Selecting an Analytical Method.

Conclusion

For the comprehensive purity determination of 5-(Dipropylamino)furan-2-carbaldehyde, a validated High-Performance Liquid Chromatography (HPLC) method stands out as the most suitable and robust technique. Its high specificity, sensitivity, and applicability to a wide range of potential impurities make it the gold standard in a regulatory environment.

While other techniques have their merits for specific applications—Gas Chromatography for volatile impurities, quantitative Nuclear Magnetic Resonance as a primary quantification method, and Titrimetry for rapid screening of total aldehyde content—HPLC provides the most comprehensive and reliable data for routine quality control and regulatory submissions. The implementation of a well-validated HPLC method, following ICH guidelines, is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products derived from 5-(Dipropylamino)furan-2-carbaldehyde.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Spectral Service AG. (n.d.). Purity Testing & Quantitative NMR Analysis. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Singh, A., & Thakur, V. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online. [Link]

  • Singh, A., & Thakur, V. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sjöberg, V., & af Ursin, K. (1997). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. [Link]

  • ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Wang, Y., et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. RSC Publishing. [Link]

  • Hach. (n.d.). Volumetric one-component Karl Fischer Titration for aldehydes and ketones. [Link]

  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra. [Link]

  • Journal of Food and Drug Analysis. (2000). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. [Link]

  • DergiPark. (1985). A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES. [Link]

  • Mettler Toledo. (n.d.). Water Content in Ketones and Aldehydes by Karl Fischer Titration. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • ResearchGate. (1997). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • BYJU'S. (2019). methods of purification of organic compounds. [Link]

  • Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]

  • SIELC. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]

  • Analytical Methods. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. [Link]

  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Liu, R. H., et al. (2014). 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. PubMed. [Link]

Sources

Validation

Mass spectrometry fragmentation analysis of 5-(Dipropylamino)furan-2-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 5-(Dipropylamino)furan-2-carbaldehyde Introduction: Elucidating the Structure of a Novel Furanic Compound 5-(Dialkylamino)furan-2-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 5-(Dipropylamino)furan-2-carbaldehyde

Introduction: Elucidating the Structure of a Novel Furanic Compound

5-(Dialkylamino)furan-2-carbaldehydes are a class of compounds with significant potential in medicinal chemistry and materials science, acting as versatile synthetic intermediates.[1][2] The specific subject of this guide, 5-(Dipropylamino)furan-2-carbaldehyde, presents a unique analytical challenge due to the combination of an electron-rich aromatic system, an aldehyde functional group, and a tertiary amine substituent. Understanding its behavior under mass spectrometric conditions is paramount for its unambiguous identification in complex reaction mixtures and for metabolic profiling.

This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 5-(Dipropylamino)furan-2-carbaldehyde. While direct experimental data for this specific molecule is not widely published, we can construct a highly reliable fragmentation map by integrating established principles of mass spectrometry with experimental data from closely related analogues.[3][4][5] We will compare the predicted fragmentation of our target molecule with the known fragmentation patterns of furan-2-carbaldehyde and 5-methyl-2-furaldehyde to provide a comprehensive analytical framework.

Methodology: A Self-Validating Protocol for GC-MS Analysis

The following protocol is designed to be a robust starting point for the analysis of substituted furan-2-carbaldehydes. The causality for each parameter is explained to allow for logical troubleshooting and optimization.

1. Sample and Standard Preparation:

  • Rationale: Proper sample preparation is critical to ensure volatility and prevent thermal degradation in the GC inlet.

  • Protocol:

    • Prepare a stock solution of the analyte (e.g., 5-(Dipropylamino)furan-2-carbaldehyde) at a concentration of 1 mg/mL in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

    • Prepare a series of working solutions (e.g., 1-100 µg/mL) through serial dilution of the stock solution.[6]

    • For quantitative analysis, prepare a corresponding set of standards using a deuterated internal standard, such as d4-furan, to account for matrix effects and variations in injection volume.[7]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Instrumentation:

  • Rationale: The GC parameters are chosen to ensure good chromatographic separation and peak shape for a semi-volatile compound. The MS parameters are standard for electron ionization to generate reproducible fragmentation patterns.

  • Protocol:

    • GC System: Agilent 8890 GC (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or a similar low-bleed, mid-polarity column suitable for separating furan derivatives.[8]

    • Injector: Split/splitless injector at 250 °C. A split ratio of 20:1 is recommended to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS System: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 400.

Results and Discussion: Predicted Fragmentation Pathways

The mass spectrum of 5-(Dipropylamino)furan-2-carbaldehyde is predicted to be dominated by fragmentation events initiated by the three key structural features: the aldehyde group, the dipropylamino substituent, and the furan ring itself. The molecular weight of the compound (C₁₁H₁₇NO₂) is 195.26 g/mol .

Table 1: Predicted Key Fragments for 5-(Dipropylamino)furan-2-carbaldehyde and Comparison with Analogues

m/zProposed FragmentOriginPredicted Relative Intensity5-Methyl-2-furaldehyde (Observed)[9]Furan-2-carbaldehyde (Observed)[3]
195[M]⁺˙Molecular IonModerate110 (Strong)96 (Strong)
194[M-H]⁺α-cleavage (loss of aldehydic H)Strong109 (Strong)95 (Strong)
166[M-C₂H₅]⁺α-cleavage at N (loss of ethyl)ModerateN/AN/A
152[M-C₃H₇]⁺α-cleavage at N (loss of propyl)Strong (Base Peak)N/AN/A
124[M-C₃H₇-CO]⁺Loss of CO from m/z 152ModerateN/AN/A
95[C₄H₂O-CHO]⁺Furanyl-acylium ionLow10995
67[C₄H₃O]⁺Loss of CO from furanyl-acyliumLow8167
43[C₃H₇]⁺Propyl cationModerateN/AN/A
Primary Fragmentation Mechanisms

The fragmentation of aromatic aldehydes typically begins with characteristic losses from the formyl group.[4][10] For furan-2-carbaldehyde, the loss of the aldehydic hydrogen (H•) to form the [M-1]⁺ ion (m/z 95) is a dominant process, resulting in a stable acylium ion.[3]

Fig 1. Primary fragmentation of the furan-2-carbaldehyde core.
Influence of the 5-(Dipropylamino) Substituent

The presence of the nitrogen atom provides a preferential site for ionization and directs fragmentation through α-cleavage, which is the homolytic cleavage of a C-C bond adjacent to the nitrogen. This process is highly favorable as it leads to the formation of a resonance-stabilized iminium ion. For 5-(Dipropylamino)furan-2-carbaldehyde, the most significant fragmentation is expected to be the loss of a propyl radical (•C₃H₇), leading to the predicted base peak at m/z 152.

A secondary, less favorable α-cleavage pathway involves the loss of an ethyl radical (•C₂H₅) via a rearrangement, resulting in a fragment at m/z 166.

Fig 2. Predicted dominant fragmentation pathways for the title compound.

The resulting iminium ion at m/z 152 can subsequently lose a neutral molecule of carbon monoxide (CO) from the aldehyde group, yielding a fragment at m/z 124. This sequential loss is a common feature in the mass spectra of aromatic aldehydes.[5]

Comparative Analysis

  • vs. Furan-2-carbaldehyde: The core structure shows characteristic [M-H]⁺ (m/z 95) and [M-CHO]⁺ (m/z 67) fragments.[3] In our target molecule, these pathways are less likely to be prominent because the ionization and fragmentation will be overwhelmingly directed by the dipropylamino group, which has a lower ionization energy and offers more favorable fragmentation channels.

  • vs. 5-Methyl-2-furaldehyde: The spectrum of this analogue is dominated by the molecular ion (m/z 110) and the [M-H]⁺ fragment (m/z 109).[9] The methyl group does not provide low-energy fragmentation pathways comparable to the α-cleavage of the dipropylamino group. This comparison highlights how the substituent at the 5-position dictates the entire fragmentation cascade. The stability of the benzylic-like cation formed by loss of H from the methyl group is significant, but not as favorable as the iminium ion formation in our target compound.

Conclusion and Future Work

This guide presents a logically derived, predictive fragmentation analysis for 5-(Dipropylamino)furan-2-carbaldehyde based on established mass spectrometric principles and comparative data from structural analogues. The dominant predicted fragmentation pathway involves α-cleavage at the nitrogen atom, leading to the loss of a propyl radical and the formation of a stable iminium ion at m/z 152, which is expected to be the base peak.

For definitive confirmation, high-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of the proposed fragments. Furthermore, tandem mass spectrometry (MS/MS) experiments would be invaluable for confirming the proposed fragmentation pathways by isolating the predicted precursor ions (e.g., m/z 195 and m/z 152) and characterizing their daughter ions.[11] This systematic approach ensures the highest level of confidence in structural elucidation for novel compounds in research and development.

References

  • Fromberg, A., et al. (2005). Analysis of furan in different foodstuffs using gas chromatography mass spectrometry. Czech Journal of Food Sciences, 23(1), 1-7. Available at: [Link]

  • Vranova, J. & Ciesarova, Z. (2009). Analysis of furan by GC/MS. ORBi. Available at: [Link]

  • Lin, Y.-S., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1629. Available at: [Link]

  • Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling. PerkinElmer, Inc. Available at: [Link]

  • Lindt, N., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. Available at: [Link]

  • Iqbal, S. (2024). Fragmentation Pattern of Aldehydes. Scribd. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Dunnivant, F. M. & Ginsbach, J. W. (2008). GCMS Section 6.11.4: Fragmentation of Aldehydes. Whitman College. Available at: [Link]

  • Lindt, N., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Kingston, D. G. I., Bursey, J. T., & Bursey, M. M. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 107. Available at: [Link]

  • Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064. Available at: [Link]

  • Coggon, M. M., et al. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques. Available at: [Link]

  • Liu, R. H., et al. (2014). 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. Journal of Agricultural and Food Chemistry, 62(20), 4644-51. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]

  • Hassan, A. S., et al. (2022). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 65(4), 1-1. Available at: [Link]

  • Defense Technical Information Center. (2014). Synthesis and Characterization of Furanic Compounds. Available at: [Link]

  • PubChemLite. (n.d.). 5-diethylamino-furan-2-carbaldehyde (C9H13NO2). Available at: [Link]

  • NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. NIST WebBook. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Photophysical Properties of 5-(Dialkylamino)furan-2-carbaldehyde Derivatives

This guide provides a comprehensive analysis of the photophysical properties of 5-(dialkylamino)furan-2-carbaldehyde derivatives, a class of fluorescent molecules with significant potential in the development of novel se...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the photophysical properties of 5-(dialkylamino)furan-2-carbaldehyde derivatives, a class of fluorescent molecules with significant potential in the development of novel sensors and imaging agents. By exploring the structure-property relationships within this family of compounds, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness their unique optical characteristics.

Introduction: The Promise of Furan-Based Fluorophores

Furan-containing compounds are of great interest in medicinal and materials chemistry due to the versatile reactivity and electronic nature of the furan ring.[1] When substituted with an electron-donating group, such as a dialkylamino group at the 5-position, and an electron-withdrawing group, like the formyl group at the 2-position, a "push-pull" electronic system is established. This intramolecular charge transfer (ICT) character is the foundation of their interesting photophysical properties, including a pronounced sensitivity of their fluorescence to the local environment.[2] This phenomenon, known as solvatochromism, makes them attractive candidates for use as fluorescent probes to report on changes in polarity within biological systems.[3]

The length of the alkyl chains on the amino group can further modulate these properties, influencing factors such as solubility, steric hindrance, and the electronic donating strength of the nitrogen atom.[4] This guide will focus on a comparative analysis of these effects, with a particular emphasis on the dipropylamino derivative and its conceptual comparison with other dialkylamino analogs.

Comparative Photophysical Data

Table 1: Photophysical Properties of a Related Furan-2-Carbaldehyde Derivative and General Expectations for the 5-(Dialkylamino) Series

Compoundλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ_F_)SolventReference
5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde385Not Reported0.271Ethanol[5]
Expected Trend for 5-(Dialkylamino)furan-2-carbaldehydes
5-(Dimethylamino)furan-2-carbaldehydeExpected blue-shifted vs. dipropylaminoExpected blue-shifted vs. dipropylaminoLikely moderateVarious-
5-(Diethylamino)furan-2-carbaldehydeIntermediateIntermediateLikely moderate to highVarious-
5-(Dipropylamino)furan-2-carbaldehydeExpected red-shifted vs. dimethylaminoExpected red-shifted vs. dimethylaminoLikely moderate to highVarious-

Causality Behind Expected Trends:

  • Alkylation and Electronic Effects: Increasing the length of the alkyl chains on the nitrogen atom (from methyl to propyl) is expected to have a modest electron-donating inductive effect, which can lead to a slight red-shift (bathochromic shift) in both the absorption and emission spectra.[6]

  • Solvatochromism: A key feature of these push-pull dyes is their positive solvatochromism, where the emission peak shifts to longer wavelengths in more polar solvents.[7] This is due to the larger dipole moment of the excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules. A systematic study of their absorption and emission in a range of solvents with varying polarity is crucial for their characterization.

  • Quantum Yield and Non-Radiative Decay: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. For D-π-A dyes, this can be sensitive to the formation of a twisted intramolecular charge transfer (TICT) state, which is a non-radiative decay pathway. The steric bulk of the dialkylamino group can influence the propensity to form this TICT state. It is plausible that the larger dipropylamino group might sterically hinder the rotation required for TICT formation, potentially leading to a higher quantum yield compared to the dimethylamino derivative in certain solvent environments.

Experimental Protocols

To facilitate further research and a more direct comparison, we provide detailed, self-validating experimental protocols for the characterization of the photophysical properties of 5-(dialkylamino)furan-2-carbaldehyde derivatives.

Synthesis of 5-(Dialkylamino)furan-2-carbaldehydes

The synthesis of these compounds can be approached through several established methods for the functionalization of furan rings.

This is a common method for introducing a formyl group onto an activated aromatic ring.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product furan 2-(Dialkylamino)furan step2 Electrophilic Aromatic Substitution furan->step2 reagents POCl₃, DMF step1 Formation of Vilsmeier Reagent reagents->step1 step1->step2 step3 Hydrolysis step2->step3 product 5-(Dialkylamino)furan-2-carbaldehyde step3->product G start Prepare Stock Solution (e.g., 1 mM in Spectroscopic Grade Solvent) dilute Prepare Dilute Solution (e.g., 10 µM) start->dilute abs_spec Record Absorption Spectrum (UV-Vis Spectrophotometer) dilute->abs_spec det_lambda_abs Determine λ_abs_max abs_spec->det_lambda_abs em_spec Record Emission Spectrum (Fluorometer) Excite at λ_abs_max det_lambda_abs->em_spec det_lambda_em Determine λ_em_max em_spec->det_lambda_em stokes Calculate Stokes Shift (λ_em_max - λ_abs_max) det_lambda_em->stokes G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_deactivation Deactivation Pathways S0 Locally Excited (LE) State Character ICT Intramolecular Charge Transfer (ICT) State S0->ICT Photoexcitation TICT Twisted ICT (TICT) State (Non-radiative) ICT->TICT Molecular Rotation Fluorescence Fluorescence (Radiative) ICT->Fluorescence NonRad Non-radiative Decay TICT->NonRad

Sources

Validation

A Researcher's Guide to Validating UV-Vis Absorption Spectra of 5-(Dipropylamino)furan-2-carbaldehyde in Different Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the UV-Vis absorption spectra of 5-(Dipropylamino)furan-2-carbaldehyde, a molecule of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the UV-Vis absorption spectra of 5-(Dipropylamino)furan-2-carbaldehyde, a molecule of significant interest due to its potential applications stemming from its sensitive solvatochromic properties. We will delve into the theoretical underpinnings of solvatochromism, provide detailed experimental protocols for spectral acquisition and validation, and present a comparative analysis of its behavior in a range of solvents. This guide is designed to ensure the generation of robust, reliable, and reproducible data, which is paramount in scientific research and drug development.

The Phenomenon of Solvatochromism: More Than Just a Color Change

Solvatochromism is the observable change in the color of a chemical substance when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states by the solvent molecules.[1] The polarity of the solvent, its ability to form hydrogen bonds, and its refractive index are key factors that influence the extent of these interactions and, consequently, the position, intensity, and shape of the absorption bands in the UV-Vis spectrum.[1][2]

For a molecule like 5-(Dipropylamino)furan-2-carbaldehyde, which possesses an electron-donating dipropylamino group and an electron-withdrawing carbaldehyde group conjugated through a furan ring, there is a significant intramolecular charge transfer (ICT) character. Upon absorption of light, the electron density shifts from the donor to the acceptor, leading to a more polar excited state compared to the ground state. Polar solvents will stabilize this polar excited state more effectively than the less polar ground state, resulting in a lower energy gap between the two states.[3] This stabilization leads to a bathochromic shift (a shift to longer wavelengths or "red shift") in the absorption maximum as the solvent polarity increases.[1][3] Conversely, a hypsochromic shift (a shift to shorter wavelengths or "blue shift") is observed with decreasing solvent polarity.[1]

Understanding and quantifying these solvatochromic shifts provide valuable insights into the electronic structure of the molecule and the nature of solute-solvent interactions. This knowledge is critical in fields like sensor development, where color changes can indicate the polarity of the environment, and in drug design, where the local environment of a drug-binding site can be probed.[1]

Experimental Design: A Self-Validating Approach

The integrity of spectroscopic data hinges on a meticulously designed and executed experimental plan. This section outlines a robust protocol for acquiring and validating the UV-Vis absorption spectra of 5-(Dipropylamino)furan-2-carbaldehyde.

Materials and Instrumentation
  • 5-(Dipropylamino)furan-2-carbaldehyde: High purity grade (>95%).

  • Solvents: Spectroscopic grade solvents covering a wide range of polarities (e.g., n-Hexane, Toluene, Chloroform, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Water).

  • UV-Vis Spectrophotometer: A calibrated double-beam spectrophotometer with a wavelength accuracy of at least ±1 nm and a photometric accuracy of ±0.005 AU.[4][5]

  • Quartz Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

Experimental Workflow Diagram

G stock_sol Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) working_sols Prepare Working Solutions (e.g., 10 µg/mL in various solvents) stock_sol->working_sols blank Blank Measurement (Pure Solvent) instrument_cal Instrument Calibration (Wavelength & Photometric Accuracy) instrument_cal->blank sample_scan Sample Measurement (Scan from 200-800 nm) blank->sample_scan peak_id Identify λmax data_comp Compare with Literature/Reference Data peak_id->data_comp solvato_plot Plot λmax vs. Solvent Polarity (e.g., Reichardt's E_T(30)) peak_id->solvato_plot

Caption: Experimental workflow for validating UV-Vis absorption spectra.

Step-by-Step Experimental Protocol
  • Instrument Validation:

    • Wavelength Accuracy: Prior to sample analysis, verify the wavelength accuracy of the spectrophotometer using a certified reference material, such as a holmium oxide filter or a deuterium lamp emission line at 656.1 nm.[4]

    • Photometric Accuracy: Assess the photometric accuracy using certified neutral density filters or a standard solution of potassium dichromate at specified wavelengths.[4]

    • Stray Light: Check for stray light using appropriate cut-off filters or solutions, such as sodium iodide or sodium nitrite solutions, as per pharmacopeial guidelines.[4][6]

  • Solution Preparation:

    • Stock Solution: Prepare a stock solution of 5-(Dipropylamino)furan-2-carbaldehyde at a concentration of approximately 1 mg/mL in a suitable solvent in which it is highly soluble, such as acetonitrile.

    • Working Solutions: From the stock solution, prepare working solutions in the various selected solvents at a concentration that yields an absorbance maximum in the range of 0.5 to 1.0 AU to ensure optimal signal-to-noise ratio and adherence to the Beer-Lambert Law. A typical concentration might be around 10 µg/mL.[7]

  • Spectral Acquisition:

    • Set the spectrophotometer to scan a wavelength range from 200 to 800 nm.

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as the blank (reference).

    • Fill the second cuvette with the corresponding sample solution.

    • Perform a baseline correction with the blank cuvette.

    • Acquire the absorption spectrum of the sample solution.

    • Repeat the measurement for each solvent, ensuring to use the respective pure solvent as the blank for each measurement.

Comparative Data Analysis: Unveiling the Solvatochromic Behavior

The acquired spectral data should be meticulously analyzed to understand the solvatochromic behavior of 5-(Dipropylamino)furan-2-carbaldehyde.

Tabulated UV-Vis Absorption Data

The following table summarizes the expected absorption maxima (λmax) of 5-(Dipropylamino)furan-2-carbaldehyde in a selection of solvents with varying polarities. These values are based on the expected behavior of similar donor-acceptor furan derivatives.[8][9]

SolventDielectric Constant (ε)Reichardt's ET(30) (kcal/mol)[10][11]Expected λmax (nm)
n-Hexane1.8831.0~380-390
Toluene2.3833.9~390-400
Chloroform4.8139.1~400-415
Acetone20.742.2~410-425
Acetonitrile37.545.6~415-430
Ethanol24.551.9~420-435
Methanol32.755.4~425-440
Water80.163.1~430-450

Note: The "Expected λmax" values are illustrative and should be confirmed by experimental measurement. The trend of bathochromic shift with increasing solvent polarity is the key observation.

Interpreting the Spectral Shifts: The Role of Solute-Solvent Interactions

The observed bathochromic shift in the absorption maximum with increasing solvent polarity is consistent with the intramolecular charge transfer nature of the electronic transition in 5-(Dipropylamino)furan-2-carbaldehyde.[3][8] This shift can be qualitatively correlated with various solvent polarity scales, such as the dielectric constant or more empirical scales like Reichardt's ET(30) scale.[10][11]

G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS Less Polar Ground State (μ_g) ES More Polar Excited State (μ_e) GS_nonpolar Ground State (Nonpolar Solvent) ES_nonpolar Excited State (Nonpolar Solvent) GS_nonpolar->ES_nonpolar ΔE_nonpolar (hν) GS_polar Ground State (Polar Solvent) ES_polar Excited State (Polar Solvent) GS_polar->ES_polar ΔE_polar (hν) note In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap (ΔE_polar < ΔE_nonpolar) and a red shift in λ_max.

Caption: Energy level diagram illustrating solvatochromic shift.

For a more quantitative analysis, the Lippert-Mataga equation can be employed to correlate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent's orientation polarizability.[12][13] A linear relationship suggests that the observed solvatochromism is primarily due to dipole-dipole interactions.[12] While this guide focuses on absorption spectra, a comprehensive study would also include fluorescence spectroscopy to perform a full Lippert-Mataga analysis.

Conclusion: Ensuring Data Integrity in Spectroscopic Analysis

The validation of UV-Vis absorption spectra is a critical step in the characterization of solvatochromic compounds like 5-(Dipropylamino)furan-2-carbaldehyde. By following a systematic and self-validating experimental protocol, researchers can ensure the accuracy and reliability of their data. The observed bathochromic shift with increasing solvent polarity provides valuable insights into the electronic structure of the molecule and its interactions with the surrounding medium. This fundamental understanding is essential for the rational design of novel materials and therapeutic agents that leverage the unique properties of such furan derivatives.

References

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  • Spange, S., et al. Fluorosolvatochromism of furanyl- and thiophenyl-substituted acetophenones. New Journal of Chemistry. 2014;38(12):5856-5864. Available from: [Link]

  • Taylor & Francis Online. Solvatochromic – Knowledge and References. Available from: [Link]

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  • Reichardt, C. Reichardt's dye: the NMR story of the solvatochromic betaine dye. Canadian Journal of Chemistry. 2012;90(10):834-844. Available from: [Link]

  • Wikipedia. Reichardt's dye. Available from: [Link]

  • IUPAC. Lippert–Mataga equation. The IUPAC Compendium of Chemical Terminology. Available from: [Link]

  • Abraham, M. H., et al. Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. Molecules. 2023;28(15):5835. Available from: [Link]

  • Pike, S. J., Bond, A. D., & Hunter, C. A. Solvatomorphism of Reichardt's dye. CrystEngComm. 2018;20(21):2921-2928. Available from: [Link]

  • Mandal, S., et al. Fluorescence Solvatochromism in Lumichrome and Excited-State Tautomerization: A Combined Experimental and DFT Study. The Journal of Physical Chemistry A. 2011;115(12):2535-2543. Available from: [Link]

  • Kamiya, M., et al. D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. Journal of the American Chemical Society. 2015;137(9):3228-3231. Available from: [Link]

  • Shindy, H. A., El-Maghraby, M. A., & Eissa, F. M. Solvatochromism and halochromism of some furo/pyrazole cyanine dyes. OSF Preprints. Available from: [Link]

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  • Al-Ayash, A. M., et al. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry. 2021;11(4):11649-11657. Available from: [Link]

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Comparative

A Comprehensive Guide to Benchmarking the Electron-Donating Strength of 5-(Dipropylamino)furan-2-carbaldehyde and its Analogs

In the landscape of modern drug discovery and materials science, the precise tuning of molecular electronic properties is paramount. The furan scaffold, a cornerstone in medicinal chemistry, offers a versatile platform f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the precise tuning of molecular electronic properties is paramount. The furan scaffold, a cornerstone in medicinal chemistry, offers a versatile platform for the development of novel therapeutics and functional materials.[1] Among its derivatives, 5-substituted furan-2-carbaldehydes are of particular interest due to the direct influence of the C5-substituent on the electron density of the furan ring and the reactivity of the C2-aldehyde. This guide provides an in-depth technical comparison of the electron-donating strength of 5-(Dipropylamino)furan-2-carbaldehyde against other key furan derivatives. While direct, experimentally-derived quantitative data for this specific compound is not broadly available in peer-reviewed literature, this guide will establish a robust framework for its evaluation. We will achieve this by contextualizing its expected properties based on established principles of physical organic chemistry and providing detailed protocols for its empirical validation.

The Significance of Electron-Donating Strength in Furan Derivatives

The electron-donating or -withdrawing nature of a substituent at the 5-position of a furan-2-carbaldehyde has profound implications for its chemical and biological properties. A strong electron-donating group, such as a dialkylamino substituent, enhances the nucleophilicity of the furan ring, influences the electrophilicity of the aldehyde, and can significantly impact the molecule's absorption and emission of light. These properties are critical in:

  • Drug Development: Modulating the electron density of a pharmacophore can fine-tune its binding affinity to biological targets, alter its metabolic stability, and improve its pharmacokinetic profile.

  • Materials Science: The development of novel dyes, sensors, and nonlinear optical materials often relies on molecules with strong intramolecular charge transfer, a phenomenon directly influenced by the strength of electron-donating and -withdrawing groups.[2]

Comparative Analysis of Electron-Donating Strength

To benchmark the electron-donating capacity of the 5-dipropylamino group, we will compare it with other common substituents on the furan-2-carbaldehyde scaffold. The following table summarizes the expected trend in electron-donating strength, with quantitative data provided for substituents where available. The position of the dipropylamino group is inferred from the known, potent electron-donating character of dialkylamino groups on aromatic systems.

Substituent at 5-positionHammett Parameter (σp)Qualitative Electron-Donating Strength
-NO₂+0.78Very Strong Electron-Withdrawing
-CN+0.66Strong Electron-Withdrawing
-CHO+0.42Electron-Withdrawing
-Br+0.23Weakly Electron-Withdrawing
-H0.00Neutral (Reference)
-CH₃-0.17Weakly Electron-Donating
-OCH₃-0.27Moderately Electron-Donating
-OH-0.37Moderately Electron-Donating
-NH₂-0.66Strongly Electron-Donating
-N(CH₂CH₂CH₃)₂ Est. < -0.8 Very Strongly Electron-Donating

Note: Hammett parameters (σp) are for substituted benzenes and serve as a well-established proxy for electronic effects on other aromatic systems. The value for the dipropylamino group is an estimation based on the value for the dimethylamino group (-0.83).[3]

The dipropylamino group is anticipated to be one of the most potent electron-donating substituents for the furan ring. The nitrogen's lone pair of electrons can be effectively delocalized into the aromatic system, significantly increasing the electron density of the furan ring. The inductive effect of the propyl chains further enhances this electron-donating character compared to a simple amino group.

Experimental Protocols for Quantifying Electron-Donating Strength

To empirically validate the electron-donating strength of 5-(Dipropylamino)furan-2-carbaldehyde and other novel furan derivatives, the following experimental protocols are recommended.

Determination of Hammett Parameters

The Hammett equation is a cornerstone of physical organic chemistry for quantifying the electronic effects of substituents on a reaction's rate or equilibrium constant.[4] While originally developed for benzoic acid derivatives, this methodology can be adapted for furan systems.

Workflow for Hammett Parameter Determination

Hammett_Workflow cluster_synthesis Synthesis cluster_pka pKa Measurement cluster_analysis Data Analysis S1 Synthesize a series of 5-substituted furan-2-carboxylic acids P1 Prepare standardized solutions of each furan-2-carboxylic acid S1->P1 P2 Titrate with a standardized base (e.g., NaOH) using a pH meter P1->P2 P3 Determine the pKa for each substituted acid P2->P3 A1 Plot log(K/K₀) vs. σ P3->A1 A2 K = dissociation constant of substituted acid K₀ = dissociation constant of -unsubstituted acid A3 Determine the Hammett constant (σ) for the substituent of interest

Caption: Workflow for determining Hammett parameters of furan substituents.

Detailed Protocol:

  • Synthesis: Synthesize a series of 5-substituted furan-2-carboxylic acids, including the unsubstituted parent compound (5-H), compounds with known Hammett parameters (e.g., 5-CH₃, 5-Br), and the novel compound of interest (5-N(CH₂CH₂CH₃)₂).

  • pKa Measurement:

    • Accurately prepare solutions of each synthesized acid in a suitable solvent system (e.g., 50% ethanol/water).

    • Titrate each solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

    • Monitor the pH throughout the titration using a calibrated pH meter.

    • Determine the pKa value for each acid, which is the pH at half-equivalence.

  • Data Analysis:

    • Calculate the equilibrium constant for dissociation (K) for each acid from its pKa (K = 10⁻ᵖᴷᵃ).

    • The unsubstituted furan-2-carboxylic acid serves as the reference (K₀).

    • For the known substituents, plot log(K/K₀) against their known Hammett sigma values (σ). This will establish a Hammett plot for this reaction series and yield the reaction constant (ρ).

    • Using the measured pKa of 5-(dipropylamino)furan-2-carboxylic acid, calculate its log(K/K₀) and use the established Hammett plot to determine its σ value.

Solvatochromism Studies

Solvatochromism is the change in the color of a solute when it is dissolved in different solvents of varying polarity.[5] For "push-pull" molecules like 5-(dialkylamino)furan-2-carbaldehydes, where an electron-donating group is conjugated with an electron-withdrawing group, the extent of the solvatochromic shift in the UV-Vis absorption spectrum can be a good indicator of the intramolecular charge transfer and thus the strength of the electron-donating group.[6][7]

Experimental Workflow for Solvatochromism Analysis

Solvatochromism_Workflow cluster_prep Sample Preparation cluster_spec Spectroscopy cluster_analysis Data Analysis SP1 Dissolve the furan derivative in a series of solvents with varying polarity S1 Record the UV-Vis absorption spectrum for each solution SP1->S1 S2 Identify the wavelength of maximum absorption (λ_max) for the charge-transfer band S1->S2 DA1 Correlate the shift in λ_max with a solvent polarity scale (e.g., Reichardt's E_T(30)) S2->DA1 DA2 A larger red shift (bathochromic shift) in more polar solvents indicates stronger intramolecular charge transfer

Caption: Workflow for assessing electron-donating strength via solvatochromism.

Detailed Protocol:

  • Solvent Selection: Choose a range of solvents with a wide spectrum of polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water).

  • Sample Preparation: Prepare dilute solutions of the 5-substituted furan-2-carbaldehyde in each solvent, ensuring the concentration is consistent across all samples.

  • UV-Vis Spectroscopy:

    • Record the UV-Vis absorption spectrum for each solution.

    • Identify the long-wavelength absorption band, which corresponds to the intramolecular charge-transfer (ICT) transition.

    • Determine the wavelength of maximum absorbance (λ_max) for this band in each solvent.

  • Data Analysis:

    • A larger bathochromic (red) shift in λ_max with increasing solvent polarity is indicative of a greater change in dipole moment upon excitation, which correlates with a stronger electron-donating ability of the substituent at the 5-position.

    • Compare the magnitude of the solvatochromic shifts for different 5-substituted furans to rank their relative electron-donating strengths.

Structure-Property Relationships

The exceptional electron-donating strength of the 5-dipropylamino group can be attributed to the following structural features:

  • π-Donation: The lone pair of electrons on the nitrogen atom is in a p-orbital that can effectively overlap with the π-system of the furan ring, leading to significant resonance delocalization.

  • Inductive Effect: The alkyl chains of the dipropylamino group are electron-donating through an inductive effect, further enriching the furan ring with electron density.

  • Conformational Effects: The steric bulk of the propyl groups may influence the planarity of the amino group relative to the furan ring, which can impact the degree of resonance. However, the flexibility of the alkyl chains allows for a conformation that balances steric hindrance with electronic conjugation.

Resonance Structures Illustrating Electron Donation

Caption: Key resonance contributor illustrating the electron-donating nature of the dipropylamino group. Note: Placeholder images are used. In a full implementation, these would be chemical structure diagrams.

Conclusion

While direct experimental data for 5-(Dipropylamino)furan-2-carbaldehyde remains to be extensively published, a comprehensive analysis based on established principles of physical organic chemistry strongly suggests that it is a potent electron-donating substituent on the furan-2-carbaldehyde scaffold. Its electron-donating strength is anticipated to surpass that of commonly used groups such as methoxy, hydroxyl, and even amino functionalities. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to quantitatively determine its properties and benchmark it against other furan derivatives. Such empirical data will be invaluable for the rational design of novel pharmaceuticals and advanced materials that leverage the unique electronic characteristics of this promising molecular scaffold.

References

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Paliwal, A., & Kumar, S. (2014). Fundamental aspects of property tuning in push–pull molecules. RSC Advances, 4(96), 53738-53769.
  • DocsDrive. Evaluation of the Electron Donor Strength of Different Amino Groups. Retrieved from [Link]

  • Wikipedia. (2024). Solvatochromism. Retrieved from [Link]

  • The OChemTutor. (2025). pKa values. Retrieved from [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Hydroxymethyl)furan-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. Solvatochromic shift of the emission spectrum of FASAF in solvents with different orientation polarizability. Retrieved from [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. Retrieved from [Link]

  • MDPI. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Retrieved from [Link]

  • PubChem. 5-Phenyldiazenylfuran-2-carbaldehyde. Retrieved from [Link]

  • IRL @ UMSL. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Amine group - electron donating or withdrawing group?. Retrieved from [Link]

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  • Royal Society of Chemistry. (1979). 5-Amino-3-imino-2,3-dihydrofurans and 3-amino-5-imino-2,5-dihydrofurans from 4,4-dialkyl-4-hydroxybut-2-ynenitriles. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

5-(Dipropylamino)furan-2-carbaldehyde proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-(Dipropylamino)furan-2-carbaldehyde As drug development and synthetic chemistry increasingly rely on functionalized heterocyclic building blocks, compounds li...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-(Dipropylamino)furan-2-carbaldehyde

As drug development and synthetic chemistry increasingly rely on functionalized heterocyclic building blocks, compounds like 5-(dipropylamino)furan-2-carbaldehyde have become critical intermediates. However, the dual functionality of this molecule—a reactive furan-2-carbaldehyde (furfural) core coupled with a basic dipropylamino group—presents unique logistical and safety challenges. This guide provides a self-validating framework for the safe operational handling and disposal of this compound.

Mechanistic Causality in Waste Management

Understanding the molecular behavior of 5-(dipropylamino)furan-2-carbaldehyde is paramount for safe disposal. We do not segregate waste arbitrarily; every protocol is driven by chemical causality:

  • The Aldehyde Moiety: Like general[1], the formyl group is highly susceptible to auto-oxidation when exposed to air and light, forming furan-carboxylic acids. This oxidation is exothermic and can lead to pressure build-up in sealed, long-term waste containers.

  • The Dipropylamino Group: The tertiary amine acts as a weak base. If inadvertently mixed with concentrated acidic waste streams, it undergoes an exothermic protonation. Furthermore, during thermal destruction, the nitrogen content necessitates specific environmental controls to mitigate NOx emissions.

  • The Furan Ring: The electron-rich furan ring is sensitive to strong electrophiles and oxidizers. Mixing this compound with oxidizing waste (e.g., peroxides, nitric acid) can trigger violent ring-opening polymerizations or spontaneous combustion.

Quantitative Data & Segregation Guidelines

Table 1: Physicochemical & Hazard Profile (Inferred from Dialkylamino-furfural Analogs)

Property / HazardValue / DescriptionOperational Implication
Physical State Brown to black viscous liquid/solidProne to surface adherence; requires solvent for quantitative transfer.
Storage Temp -20°C to 4°CWaste should be kept cool to prevent degradation and gas evolution[2].
Reactivity Air and light-sensitiveUse amber glass containers; avoid prolonged atmospheric exposure.
EPA Waste Code Unlisted (Analogous to U125)Must be treated as hazardous organic waste under [3].

Table 2: Waste Compatibility Matrix

Waste StreamCompatibilityCausality / Chemical Consequence
Non-Halogenated Organics Highly Compatible Ideal matrix. Solvents like EtOAc or DCM stabilize the compound for incineration.
Aqueous Acids (pH < 3) Incompatible Exothermic acid-base neutralization; potential for acid-catalyzed furan polymerization.
Strong Oxidizers Strictly Incompatible High risk of thermal runaway due to rapid oxidation of the aldehyde and furan ring.

Standard Operating Procedures: Disposal & Spill Response

Protocol 1: Routine Laboratory Disposal

According to the [4], chemical waste must be characterized and routed to prevent incompatible reactions in bulk storage.

  • Step 1: Matrix Validation. Before transferring 5-(dipropylamino)furan-2-carbaldehyde to a bulk waste carboy, verify the carboy's pH using indicator strips. Ensure the receiving waste is neutral or slightly basic (pH 7-9) to prevent exothermic protonation of the amine.

  • Step 2: Container Selection. Utilize an amber glass or opaque High-Density Polyethylene (HDPE) container to inhibit photo-oxidation of the furan core[1].

  • Step 3: Dilution & Transfer. If the compound is neat (pure), dissolve it in a minimal amount of a compatible non-halogenated solvent (e.g., acetone or ethanol). This reduces viscosity and prevents localized concentration gradients and hot spots in the waste carboy.

  • Step 4: Sealing & Venting. Cap the waste container securely. If the waste is freshly generated and potentially warm from solvent mixing, allow it to equilibrate to room temperature before final sealing to prevent pressure accumulation from solvent vapor or oxidation byproducts.

  • Step 5: Final Disposition. Label clearly as "Toxic Organic Waste - Contains Amines." Route to Environmental Health and Safety (EHS) for high-temperature incineration. The incinerator must be equipped with a nitrogen oxide (NOx) scrubber to handle the dipropylamino group safely[4].

Protocol 2: Emergency Spill Response
  • Step 1: Isolation. Evacuate personnel from the immediate area. Don appropriate PPE, including a respirator with an organic vapor cartridge, nitrile gloves, and safety goggles.

  • Step 2: Containment. Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Crucial: Do not use paper towels or sawdust. The high surface area of combustible materials combined with the organic aldehyde poses a spontaneous ignition risk upon oxidation.

  • Step 3: Collection. Gently sweep the absorbed mixture using non-sparking tools into a wide-mouth hazardous waste jar.

  • Step 4: Decontamination. Wash the affected surface with a solution of mild dish soap and water, followed by an isopropanol wipe. Crucial: Do NOT use bleach (sodium hypochlorite) for decontamination. The hypochlorite will react with the dipropylamino group to form highly toxic and volatile chloramines.

Waste Routing Workflow

WasteRouting A 5-(Dipropylamino)furan-2-carbaldehyde Waste Generated B Contains Aqueous or Protic Solvents? A->B C Non-Halogenated Organic Waste Stream B->C  No (Organic/Neat)   D Aqueous Basic Waste Stream (pH > 7) B->D  Yes (Aqueous)   E High-Temperature Incineration (with NOx Scrubber) C->E D->E

Fig 1: Decision matrix for the segregation and disposal of 5-(dipropylamino)furan-2-carbaldehyde.

References

  • Title: 40 CFR Part 268 -- Land Disposal Restrictions. Source: Environmental Protection Agency (EPA), eCFR. URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste). Source: National Research Council, The National Academies Press. URL: [Link]

  • Title: Furfural | C4H3OCHO | CID 7362. Source: PubChem, National Institutes of Health (NIH). URL: [Link]

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